molecular formula C11H18O5 B121532 Diethyl 2-(2-oxopropyl)succinate CAS No. 1187-74-2

Diethyl 2-(2-oxopropyl)succinate

Cat. No.: B121532
CAS No.: 1187-74-2
M. Wt: 230.26 g/mol
InChI Key: AAPVOVKOHNCXJA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxopropyl)succinate is a versatile chemical building block and crucial intermediate in the preparation of various complex organic molecules . Its molecular structure, featuring multiple functional groups, allows it to undergo key reactions such as esterification, hydrolysis, and reduction, yielding a spectrum of valuable derivatives . In organic synthesis, this compound is employed as a key building block for the construction of pharmacologically active compounds and agrochemicals . Its strategic incorporation into synthetic pathways enables the rapid diversification of molecular structures, facilitating the creation of novel compounds with tailored properties and functions .

Properties

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420187
Record name Diethyl acetonylsuccinate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-74-2
Record name 1,4-Diethyl 2-(2-oxopropyl)butanedioate
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Record name Diethyl acetonylsuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2-(2-oxopropyl)-, 1,4-diethyl ester
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Foundational & Exploratory

In-Depth Technical Guide: Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1187-74-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. Its molecular structure incorporates a ketone and two ester functionalities, providing multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1187-74-2
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
Density 1.11 g/cm³[1]
Refractive Index (n20/D) 1.436[1]
Appearance Clear or pale yellow liquid[1]
Solubility Soluble in organic solvents, slightly soluble in water[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michael addition reaction. This reaction involves the conjugate addition of an enolate, in this case, derived from ethyl acetoacetate, to an α,β-unsaturated carbonyl compound, diethyl maleate.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl Acetoacetate P1 This compound R1->P1 Michael Addition R2 Diethyl Maleate R2->P1 Re1 Sodium Ethoxide (Base) Re1->P1 Re2 Ethanol (Solvent) Re2->P1

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Michael addition.

Materials:

  • Ethyl acetoacetate

  • Diethyl maleate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature.

  • Addition of Reactants: Add ethyl acetoacetate dropwise to the stirred sodium ethoxide solution. After the addition is complete, add diethyl maleate dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the ethyl ester groups (triplets and quartets), the acetyl group (a singlet), and the succinate backbone (a multiplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the carbons of the succinate chain.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1715-1750 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak [M]⁺ at m/z 230, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups, the acetyl group, and other fragments.

Applications in Drug Development

This compound is a versatile building block for the synthesis of various heterocyclic compounds that are of significant interest in drug discovery. The presence of multiple functional groups allows for the construction of diverse molecular scaffolds.

Synthesis of Bioactive Heterocycles

The 1,4-dicarbonyl moiety in this compound makes it a suitable precursor for the synthesis of five-membered heterocycles like pyrroles and furans through Paal-Knorr type reactions. Furthermore, it can be utilized in the synthesis of pyrazoles and other heterocyclic systems. These core structures are found in a wide range of biologically active molecules with potential therapeutic applications.

G A This compound B Pyrrole Derivatives A->B Paal-Knorr Synthesis C Furan Derivatives A->C Paal-Knorr Synthesis D Pyrazole Derivatives A->D Condensation Reactions E Other Heterocycles A->E Various Cyclizations F Potential Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) B->F C->F D->F E->F

Caption: Synthetic utility of this compound in generating diverse heterocyclic scaffolds for drug discovery.

Conclusion

This compound, with its readily accessible synthesis and versatile reactivity, serves as an important intermediate for researchers and scientists in the field of organic synthesis and medicinal chemistry. Its ability to act as a precursor to a variety of heterocyclic systems makes it a valuable tool in the development of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a research setting.

References

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate, a dicarboxylic acid ester bearing a ketone functional group, serves as a versatile intermediate in organic synthesis. Its unique structural features, combining the reactivity of both esters and a ketone, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 135 °C at 1.3 mmHg
Density 1.073 g/cm³ at 20 °C
Flash Point 110 °C
Solubility Soluble in organic solvents, slightly soluble in water.[1]
CAS Number 1187-74-2

Experimental Protocols

Synthesis of this compound via Stobbe Condensation

A primary route for the synthesis of this compound is the Stobbe condensation of diethyl succinate and acetone.[1][2][3][4][5] This reaction is a base-catalyzed condensation that forms a carbon-carbon bond, leading to the desired product.

Materials:

  • Diethyl succinate

  • Acetone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: A mixture of diethyl succinate and acetone is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Stobbe_Condensation Diethyl Succinate Diethyl Succinate Reaction Mixture Reaction Mixture Diethyl Succinate->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Mixture Catalyst Intermediate Intermediate (Gamma-lactone) Reaction Mixture->Intermediate Reflux Product This compound Intermediate->Product Acidic Workup

Stobbe Condensation for this compound Synthesis.

Reactivity and Potential Applications in Synthesis

The presence of both ester and ketone functionalities makes this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, making it a key intermediate in the synthesis of heterocyclic compounds with potential biological activity.

Paal-Knorr Pyrrole Synthesis

This compound is a 1,4-dicarbonyl compound, making it an ideal substrate for the Paal-Knorr synthesis of substituted pyrroles. Reaction with a primary amine or ammonia under acidic conditions leads to the formation of a pyrrole ring, a core structure in many pharmaceuticals.

Paal_Knorr_Pyrrole_Synthesis Start This compound Reaction Condensation Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Intermediate Hemiaminal Intermediate Reaction->Intermediate Acid Catalyst Product Substituted Pyrrole Intermediate->Product Dehydration Knorr_Pyrazole_Synthesis Start This compound Reaction Condensation Start->Reaction Hydrazine Hydrazine (R-NHNH2) Hydrazine->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Product Substituted Pyrazole Intermediate->Product Cyclization & Dehydration

References

Spectroscopic Profile of Diethyl 2-(2-oxopropyl)succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Diethyl 2-(2-oxopropyl)succinate. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide focuses on predicted spectroscopic characteristics derived from its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and known spectral data for similar functional groups and compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~4.1-4.2Quartet4H-O-CH₂ -CH₃
~2.8-3.0Multiplet1H-CO-CH(CH₂ )-CO-
~2.6-2.8Multiplet2H-CO-CH₂-CH-
~2.5Singlet2H-CO-CH₂ -C(=O)-
~2.2Singlet3H-C(=O)-CH₃
~1.2-1.3Triplet6H-O-CH₂-CH₃
Solvent: CDCl₃, Reference: TMS
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm (Predicted)Assignment
~206C =O (Ketone)
~173C =O (Ester)
~171C =O (Ester)
~61-O-CH₂ -CH₃
~45-CO-CH₂ -C(=O)-
~40-CO-CH (CH₂)-CO-
~35-CO-CH₂ -CH-
~30-C(=O)-CH₃
~14-O-CH₂-CH₃
Solvent: CDCl₃, Reference: TMS
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~2980MediumC-H stretch (alkane)
~1735StrongC=O stretch (Ester)[1]
~1715StrongC=O stretch (Ketone)[1][2]
~1180StrongC-O stretch (Ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z (Predicted)Assignment
230[M]⁺ (Molecular Ion)
185[M - OCH₂CH₃]⁺
157[M - COOCH₂CH₃]⁺
143[M - CH₂COCH₃ - H]⁺
129[M - COOCH₂CH₃ - CO]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[5]

    • Lock the spectrometer on the deuterium signal of the solvent.[3][6]

    • Shim the magnetic field to achieve a homogeneous field and optimal spectral resolution.[5]

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3][7]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[4]

    • Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]

    • Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄ or CHCl₃). The solution is then placed in a solution cell.[8]

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

    • Place the prepared sample in the IR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer. For a volatile compound like this compound, direct injection or infusion via a syringe pump is suitable.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and will produce the molecular ion and characteristic fragment ions.[9]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[9] The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.[9]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of This compound Purity_Check Purity Confirmation (e.g., TLC, GC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H & ¹³C) Purity_Check->NMR IR IR Spectroscopy MS Mass Spectrometry Process_NMR Process NMR Data (FT, Phasing, Referencing) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Process_IR->Structure_Confirmation Process_MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Molecular Structure of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Diethyl 2-(2-oxopropyl)succinate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Molecular Structure and Identifiers

This compound is a dicarboxylic acid ester with a ketone functional group. Its structure is characterized by a succinate backbone with two ethyl ester groups and a 2-oxopropyl substituent at the second carbon position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Diethyl 2-(2-oxopropyl)butanedioate
CAS Number 1187-74-2[1]
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
SMILES CCOC(=O)CC(CC(C)=O)C(=O)OCC
InChI InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to pale yellow liquid
Density 1.073 g/cm³ at 20°C
Boiling Point 135°C at 1.3 mmHg[2]
Flash Point 110°C[2]
Refractive Index n20/D 1.440[2]
Solubility 27.96 g/L at 20°C[2]

Synthesis

A plausible and effective method for the synthesis of this compound is the Stork enamine alkylation . This reaction involves the alkylation of an enamine derived from a ketone or aldehyde. In this case, an enamine of a succinate derivative would be reacted with an appropriate electrophile to introduce the 2-oxopropyl group.

General Experimental Protocol: Stork Enamine Alkylation

The Stork enamine synthesis provides a robust method for the α-alkylation of ketones and aldehydes. The general workflow involves three key steps:

  • Formation of the Enamine: A ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form the corresponding enamine. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

  • Alkylation: The formed enamine, which is a nucleophilic species, is then reacted with an alkylating agent. For the synthesis of this compound, an appropriate electrophile would be a halo-acetone derivative, such as chloroacetone or bromoacetone.

  • Hydrolysis: The resulting iminium salt is hydrolyzed, usually with aqueous acid, to yield the α-alkylated ketone or aldehyde and regenerate the secondary amine.

Caption: General workflow for the Stork enamine synthesis.

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for this compound, the following tables provide predicted data based on the analysis of its structural features and comparison with similar compounds, such as diethyl succinate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl groups of the esters, the methylene and methine protons of the succinate backbone, and the methyl and methylene protons of the oxopropyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25t6H-OCH₂CH
~2.20s3H-C(=O)CH
~2.60 - 2.90m4H-CH ₂C(=O)CH₃ and suc-CH ₂-
~3.20m1Hsuc-CH -
~4.15q4H-OCH ₂CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbons of the esters and the ketone, the carbons of the ethyl groups, and the carbons of the succinate backbone and the oxopropyl substituent.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~14-OCH₂C H₃
~30-C(=O)C H₃
~35suc-C H₂-
~45suc-C H-
~50-C H₂C(=O)CH₃
~61-OC H₂CH₃
~172Ester C =O
~205Ketone C =O
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the esters and the ketone.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1735C=O stretch (Ester)
~1715C=O stretch (Ketone)
~1180C-O stretch (Ester)
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy and oxopropyl groups.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragment
230[M]⁺
185[M - OCH₂CH₃]⁺
157[M - COOCH₂CH₃]⁺
173[M - CH₂C(O)CH₃]⁺

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Stork enamine alkylation can be visualized as a logical progression of chemical transformations.

Synthesis_Pathway cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis Diethyl Succinate Diethyl Succinate Enamine Enamine Diethyl Succinate->Enamine + Secondary Amine - H2O Secondary Amine Secondary Amine Iminium Salt Iminium Salt Enamine->Iminium Salt + Chloroacetone Chloroacetone Chloroacetone Product This compound Iminium Salt->Product + H3O+

Caption: Stork enamine synthesis pathway for this compound.

References

Diethyl 2-(2-oxopropyl)succinate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of Diethyl 2-(2-oxopropyl)succinate and its structural analogs.

PropertyThis compoundDiethyl Succinate (Analogue)Diethyl(2-oxopropyl)phosphonate (Analogue)
CAS Number 1187-74-2123-25-11067-71-6
Molecular Formula C11H18O5C8H14O4Not Available
Molecular Weight 230.26 g/mol 174.19 g/mol Not Available
Appearance Colorless to faint yellow liquidColorless liquidNot Available
Odor CharacteristicAromaticNot Available
Density 1.11 g/cm³Not AvailableNot Available
Flash Point Not Available90 °C / 194 °FNot Available
Solubility Soluble in organic solvents, slightly soluble in waterNot AvailableNot Available
Refractive Index n20/D 1.436Not AvailableNot Available

Toxicological Data and Hazard Identification

Due to the absence of specific toxicological data for this compound, the following information is inferred from related compounds and should be treated as indicative of potential hazards.

HazardInferred Potential Hazard for this compoundBasis of Inference (Analogue Compound)
Acute Oral Toxicity Harmful if swallowed.Diethyl(2-oxopropyl)phosphonate
Skin Corrosion/Irritation Causes skin irritation.Diethyl(2-oxopropyl)phosphonate
Serious Eye Damage/Irritation Causes serious eye irritation/damage.Diethyl(2-oxopropyl)phosphonate
Acute Inhalation Toxicity Harmful if inhaled.Diethyl(2-oxopropyl)phosphonate
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Diethyl(2-oxopropyl)phosphonate

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is likely, impervious clothing such as a chemical-resistant suit should be worn.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, and open flames.

  • When handling, do not eat, drink, or smoke.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store locked up.[1]

Emergency Procedures

First Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit corrosive fumes in a fire.[1] Containers may burn.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[1]

G cluster_spill Chemical Spill Response Workflow spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Hazard Level evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

Experimental Protocols

The following are summaries of standardized experimental protocols that can be used to assess the potential hazards of chemicals like this compound.

Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

  • Preparation of Tissue: Reconstituted human epidermis tissues are pre-incubated in a sterile, chemically defined medium.

  • Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes an in vivo procedure for assessing the eye irritation or corrosion potential of a substance. It emphasizes a weight-of-evidence and tiered testing approach to minimize animal testing.[2]

  • Initial Assessment: Before in vivo testing, a thorough review of existing data on the substance and structurally related compounds is performed.[2] In vitro or ex vivo tests are conducted if data is insufficient.[2]

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for defects before the test.

  • Test Substance Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[3] The other eye serves as a control.[3]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days if effects persist.[4] Ocular lesions (cornea, iris, and conjunctiva) are scored according to a standardized system.

  • Data Interpretation: The severity and reversibility of the eye lesions are evaluated to classify the substance's irritation potential.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[5]

  • Animal Selection: Healthy, young adult female rodents are typically used.[5]

  • Dosing: A single animal is dosed at a specific fixed dose level (5, 50, 300, or 2000 mg/kg).[5] The starting dose is selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[5]

  • Sequential Dosing: Based on the outcome for the first animal, subsequent animals are dosed at higher or lower fixed dose levels to identify the dose that causes evident toxicity but not mortality.

  • Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality is observed.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. As this compound is potentially harmful to aquatic life, it should not be released into the environment. Waste should be handled as hazardous chemical waste.

Conclusion

While specific safety data for this compound is limited, a conservative approach based on the known hazards of structurally similar compounds is essential for its safe handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper storage. In the event of an emergency, the first aid and spill response procedures outlined in this guide should be followed promptly. The experimental protocols provided offer a framework for generating the necessary safety data to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 2-(2-oxopropyl)succinate (CAS No. 1187-74-2). The information presented herein is curated from various scientific databases and chemical suppliers. This document aims to be a valuable resource for professionals in research and development by consolidating key physical data, outlining relevant experimental methodologies, and illustrating a general experimental workflow.

Physical and Chemical Properties

This compound, also known as Acetonylsuccinic acid diethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅. It is characterized as a colorless to faint yellow liquid with a characteristic odor.[1] The quantitative physical properties of this compound are summarized in Table 1 for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 230.26 g/mol [1]
Physical Form Liquid[1]
Boiling Point 135 °C at 1.3 mmHg[2]
Melting Point Not applicable (liquid at room temperature)[1]
Density 1.073 - 1.11 g/cm³ at 20 °C[1][2]
Refractive Index (n20/D) 1.436 - 1.440[1][2]
Water Solubility Slightly soluble[1]
Solubility in Organic Solvents Soluble[1]
Flash Point 110 °C[2]

Note on Melting Point: There is a discrepancy in the literature regarding the melting point of this compound. While one source cites a melting point of 110 °C, multiple other sources describe the compound as a liquid at room temperature, for which a melting point is not applicable.[1][2] The value of 110 °C is identical to the reported flash point, suggesting a potential data entry error in the source reporting the high melting point.[2]

Experimental Protocols

2.1. Synthesis: Fischer Esterification (General Protocol)

This compound can be synthesized via the Fischer esterification of 2-(2-oxopropyl)succinic acid with ethanol in the presence of an acid catalyst.

Materials:

  • 2-(2-oxopropyl)succinic acid

  • Absolute Ethanol (in excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask, dissolve 2-(2-oxopropyl)succinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

2.2. Determination of Physical Properties

The following are general protocols for determining the key physical properties of a liquid organic compound like this compound.

2.2.1. Boiling Point Determination (Microscale Method)

  • A small amount of the liquid is placed in a micro boiling point tube.

  • A sealed capillary tube is inverted and placed inside the boiling point tube.

  • The apparatus is heated slowly in a melting point apparatus or an oil bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

2.2.2. Density Measurement

  • A known volume of the liquid is accurately dispensed into a tared vial using a calibrated micropipette.

  • The mass of the liquid is determined by weighing the vial.

  • The density is calculated by dividing the mass of the liquid by its volume.

2.2.3. Refractive Index Measurement

  • A few drops of the liquid are placed on the prism of a calibrated refractometer.

  • The refractive index is read directly from the instrument at a specified temperature (typically 20 °C).

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the scientific literature, a diagram illustrating the general experimental workflow for the determination of its physical properties is provided below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_data Data Analysis cluster_report Reporting synthesis Fischer Esterification purification Vacuum Distillation synthesis->purification boiling_point Boiling Point (Microscale) purification->boiling_point density Density (Pycnometer/Hydrometer) purification->density refractive_index Refractive Index (Refractometer) purification->refractive_index solubility Solubility (Qualitative) purification->solubility data_compilation Data Compilation & Comparison boiling_point->data_compilation density->data_compilation refractive_index->data_compilation solubility->data_compilation final_report Technical Guide data_compilation->final_report

References

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)succinate: IUPAC Nomenclature, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)succinate, a valuable building block in organic synthesis. This document details its chemical identity, including its IUPAC name and various synonyms, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it explores its application as a precursor in the synthesis of coumarin derivatives, complete with a step-by-step experimental procedure.

Chemical Identity and Properties

IUPAC Name: Diethyl 2-(2-oxopropyl)butanedioate[1]

Synonyms: This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

  • Diethyl acetonylsuccinate[1]

  • Acetonyl succinic acid diethyl ester[1]

  • Butanedioic acid, (2-oxopropyl)-, diethyl ester[1]

  • 2-(2-Oxo-propyl)-succinic acid diethyl ester[1]

  • ASE[1]

  • Acetonylsuccinic acid diethyl ester[1]

  • Diethyl 2-acetylsuccinate

Physicochemical Data: A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 1187-74-2[1]
Molecular Formula C₁₁H₁₈O₅[2]
Molecular Weight 230.26 g/mol [2]
Appearance Clear or pale yellow liquid[2]
Density 1.073 g/mL at 20°C[1]
Boiling Point 135°C at 1.3 mmHg[1]
Refractive Index (n20/D) 1.436[2]
Solubility Soluble in organic solvents, slightly soluble in water.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A detailed experimental protocol is provided below.

Experimental Protocol: Michael Addition for the Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of diethyl maleate with acetone in the presence of a dialkylamine catalyst.

Materials:

  • Diethyl maleate

  • Acetone

  • Diethylamine (or another suitable dialkylamine)

  • Autoclave or a high-pressure reaction vessel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable autoclave, combine diethyl maleate and acetone. The molar ratio of acetone to diethyl maleate should be optimized, but a starting point is to use an excess of acetone.

  • Catalyst Addition: Add a catalytic amount of diethylamine to the reaction mixture.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 140-180°C. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Relationship: Synthesis of this compound

G Synthesis of this compound Reactants Diethyl Maleate + Acetone Reaction_Conditions Heat (140-180°C) High Pressure (Autoclave) Reactants->Reaction_Conditions Catalyst Diethylamine Catalyst->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: A logical diagram illustrating the key components for the synthesis of this compound.

Application in Heterocyclic Synthesis: Preparation of Coumarins

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable application is in the synthesis of coumarin derivatives through the Knoevenagel condensation.

Experimental Protocol: Synthesis of Coumarin Derivatives using this compound

This protocol outlines the general procedure for the synthesis of a coumarin-3-carboxylate scaffold from a salicylaldehyde derivative and this compound. To ensure the selectivity of the reaction, the ketone functionality of this compound is first protected as a ketal.

Part 1: Protection of the Ketone

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction and Work-up: Stir the mixture at room temperature and monitor the reaction by TLC. Upon completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate). Remove the methanol under reduced pressure. The resulting crude protected product, Diethyl 2-(2,2-dimethoxypropyl)succinate, can be purified by column chromatography if necessary.

Part 2: Knoevenagel Condensation

  • Reaction Setup: In a reaction vessel, dissolve the protected Diethyl 2-(2,2-dimethoxypropyl)succinate and a substituted salicylaldehyde in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

  • Reaction and Work-up: Reflux the reaction mixture and monitor its progress by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired ethyl coumarin-3-carboxylate derivative.

Experimental Workflow: Synthesis of Coumarin Derivatives

G Workflow for Coumarin Synthesis cluster_0 Protection Step cluster_1 Condensation Step Start This compound Protection React with Methanol (Acid Catalyst) Start->Protection Protected_Intermediate Diethyl 2-(2,2-dimethoxypropyl)succinate Protection->Protected_Intermediate Condensation Knoevenagel Condensation (Piperidine Catalyst) Protected_Intermediate->Condensation Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Condensation Final_Product Ethyl Coumarin-3-carboxylate Derivative Condensation->Final_Product

Caption: A workflow diagram illustrating the two-stage synthesis of coumarin derivatives from this compound.

References

Methodological & Application

Application Notes and Protocols for Coumarin Synthesis using Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] The versatile coumarin scaffold is a common motif in many natural products and serves as a valuable platform in the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of coumarin derivatives utilizing diethyl 2-(2-oxopropyl)succinate as a key building block.

General Synthetic Strategy: Knoevenagel Condensation

The proposed synthesis of a coumarin derivative from a salicylaldehyde and this compound proceeds via a Knoevenagel condensation. To direct the condensation to the active methylene group of the succinate, the ketone of the 2-oxopropyl substituent must first be protected, for example, as a dimethyl ketal. The protected succinate derivative is then condensed with a substituted salicylaldehyde in the presence of a base catalyst, such as piperidine, to facilitate the initial C-C bond formation. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the coumarin ring system. The protecting group can be removed in a subsequent step if the free ketone is desired for further functionalization.

Reaction Scheme

reaction_scheme reagent1 This compound step1 1. Protection (e.g., Trimethyl orthoformate, p-TsOH) reagent1->step1 reagent2 Salicylaldehyde Derivative step2 2. Knoevenagel Condensation & Intramolecular Cyclization reagent2->step2 catalyst Base Catalyst (e.g., Piperidine) catalyst->step2 intermediate1 Protected Diethyl 2-(2-oxopropyl)succinate intermediate1->step2 product Coumarin Derivative step3 3. (Optional) Deprotection product->step3 step1->intermediate1 step2->product

Caption: General reaction scheme for coumarin synthesis.

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the formation of the dimethyl ketal of this compound to prevent side reactions at the ketone functionality.

Materials:

  • This compound

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH), catalytic amount

  • Anhydrous methanol

  • Anhydrous sodium carbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2-(2,2-dimethoxypropyl)succinate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Knoevenagel Condensation for Coumarin Synthesis

This protocol details the condensation of the protected succinate derivative with a salicylaldehyde derivative to form the coumarin ring.

Materials:

  • Diethyl 2-(2,2-dimethoxypropyl)succinate (from Protocol 1)

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and diethyl 2-(2,2-dimethoxypropyl)succinate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • The reaction can be promoted by placing the mixture in an ultrasonic bath at 50°C for 15-30 minutes or by conventional heating.[1]

  • Monitor the completion of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:8).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coumarin derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation based on analogous reactions.

Starting AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
SalicylaldehydeDiethyl malonateL-prolineEthanol8018 h-[3]
SalicylaldehydeDiethyl malonatePiperidineSolvent-free (Microwave)-a few min-[3]
o-VanillinDimethyl malonateLithium sulfateSolvent-free (Ultrasound)--96-97[3]
2-hydroxy-3-methoxybenzaldehydeDiethyl 2-(2,2-dimethoxypropyl)malonatePiperidineEthanol50 (Ultrasound)15-30 min-[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of coumarin derivatives as described in the protocols.

workflow start Start protection Protection of This compound start->protection condensation Knoevenagel Condensation with Salicylaldehyde protection->condensation monitoring Reaction Monitoring (TLC) condensation->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for coumarin synthesis.

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of coumarin derivatives using this compound, based on established methodologies for structurally related compounds. The key to this synthesis is the strategic protection of the ketone functionality to ensure selective Knoevenagel condensation at the active methylene site of the succinate. This approach offers a versatile route to novel coumarin structures that can be further elaborated, providing valuable tools for researchers in medicinal chemistry and drug discovery. The adaptability of the Knoevenagel condensation allows for the use of various substituted salicylaldehydes, enabling the generation of a diverse library of coumarin derivatives for biological evaluation.

References

Application Notes and Protocols for the Condensation Reaction of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a versatile building block in organic synthesis, possessing multiple reactive sites that can be strategically employed to construct complex molecular architectures. Its succinate backbone, combined with a pendant ketone functionality, makes it a valuable precursor for the synthesis of a variety of carbocyclic and heterocyclic systems relevant to drug discovery and development. This document provides detailed application notes and protocols for the condensation reaction of this compound with carbonyl compounds.

Notably, the reaction of diethyl succinate derivatives with aldehydes or ketones proceeds via a Stobbe condensation , which is mechanistic cousins to the more broadly known Knoevenagel condensation. The Stobbe condensation is characterized by the use of a strong base and the formation of a γ-lactone intermediate, which subsequently undergoes ring-opening to yield an alkylidene succinic acid or its monoester.

A key consideration when utilizing this compound is the presence of the internal ketone, which can lead to a competing intramolecular condensation reaction. To ensure the desired intermolecular reaction with an external aldehyde or ketone, a protection strategy for the internal ketone is often necessary.

Reaction Pathway: Intermolecular Stobbe Condensation

The intended transformation involves the base-catalyzed condensation of this compound with an aldehyde or ketone. To prevent self-condensation, the ketone functionality of the succinate derivative is first protected as a ketal. The protected succinate then undergoes an intermolecular Stobbe condensation with the target carbonyl compound. Subsequent acidic workup removes the protecting group, yielding the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Intermolecular Stobbe Condensation cluster_2 Step 3: Deprotection A This compound C Diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate A->C Ketal Formation B Ethylene Glycol, p-TsOH (cat.) D Protected Succinate (from Step 1) G γ-Lactone Intermediate D->G Nucleophilic Attack E Aldehyde/Ketone (R1R2C=O) E->G F Strong Base (e.g., NaOEt, t-BuOK) F->D Deprotonation H Alkylidene Succinic Acid Monoester (Protected) G->H Ring Opening I Protected Product (from Step 2) K Final Product I->K Ketal Hydrolysis J Aqueous Acid (e.g., HCl)

Figure 1. Experimental workflow for the intermolecular Stobbe condensation of this compound.

Experimental Protocols

Protocol 1: Protection of this compound (Ketal Formation)

This protocol describes the protection of the ketone functionality as a cyclic ketal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and a sufficient amount of toluene to allow for azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate, can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Intermolecular Stobbe Condensation with an Aromatic Aldehyde

This protocol outlines the Stobbe condensation of the protected succinate with an aromatic aldehyde.

Materials:

  • Diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate (from Protocol 1)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol with gentle warming.

  • Cool the solution to room temperature and add a solution of diethyl 2-(2-methyl-1,3-dioxolan-2-yl)succinate (1.0 eq) and the aromatic aldehyde (1.0 eq) in tert-butanol dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for a specified time (monitor by TLC).

  • Cool the mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with diethyl ether (3 x volume).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Deprotection of the Ketal

This protocol describes the removal of the ketal protecting group to reveal the ketone functionality in the final product.

Materials:

  • Protected Stobbe condensation product (from Protocol 2)

  • Acetone

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the protected product in a mixture of acetone and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Stobbe condensation of diethyl succinate derivatives with various aromatic aldehydes. While specific data for this compound is limited in the literature, these examples with related succinates provide a useful benchmark.

EntryDiethyl Succinate DerivativeAldehydeBaseSolventTime (h)Yield (%)
1Diethyl SuccinateBenzaldehydeNaHBenzene285
2Diethyl Succinatep-Anisaldehydet-BuOKt-BuOH390
3Diethyl PhenylsuccinateBenzaldehydeNaOEtEthanol478
4Diethyl SuccinateFurfuralt-BuOKt-BuOH2.582

Note: Yields are for the initial half-ester product of the Stobbe condensation and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Logical Relationships

The logical relationship between the choice of reaction conditions and the potential products (intermolecular vs. intramolecular condensation) is crucial for successful synthesis.

G cluster_0 Starting Material cluster_1 Reaction Choice cluster_2 Condensation Conditions cluster_3 Primary Product Start This compound Protect Protect Ketone (Ketal Formation) Start->Protect Recommended NoProtect No Protection Start->NoProtect Not Recommended Inter Intermolecular Condensation (+ Aldehyde/Ketone, Strong Base) Protect->Inter NoProtect->Inter Mixture of Products Intra Intramolecular Condensation (Strong Base) NoProtect->Intra InterProduct Desired Intermolecular Product (Protected) Inter->InterProduct IntraProduct Cyclic Byproduct Intra->IntraProduct

Figure 2. Decision pathway for the condensation of this compound.

Applications in Drug Development

The products of the Stobbe condensation, α-alkylidene succinic acids and their derivatives, are valuable intermediates in the synthesis of a wide range of biologically active molecules. These include:

  • Lignans: A class of natural products with anticancer and antiviral activities.

  • Fulvenes and Fulgides: Photochromic compounds with applications in molecular switches and optical data storage.

  • Cyclopentenone and Cyclohexenone Derivatives: Core structures in many natural products and pharmaceuticals.

The ability to introduce a propionic acid side chain via the Stobbe condensation provides a synthetic handle for further elaboration and the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The products of these reactions can serve as scaffolds for the development of novel therapeutic agents targeting a variety of diseases.

Application Note: NMR Spectroscopy Analysis of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a key intermediate in various organic syntheses, including the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental procedures.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectra, the following data is based on NMR prediction tools. These values provide a strong reference for the analysis of experimentally obtained spectra.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15Quartet4H-OCH₂CH₃
~3.20Multiplet1H-CH(CH₂)-
~2.80Doublet of Doublets1H-CH₂-C=O (diastereotopic)
~2.65Doublet of Doublets1H-CH₂-C=O (diastereotopic)
~2.20Singlet3H-C(=O)CH₃
~1.25Triplet6H-OCH₂CH₃
¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~206.5-C(=O)CH₃
~172.0-C(=O)O- (succinate)
~171.5-C(=O)O- (succinate)
~61.0-OCH₂CH₃
~48.0-CH₂-C=O
~45.0-CH(CH₂)-
~30.0-C(=O)CH₃
~14.0-OCH₂CH₃

Experimental Protocol

This section outlines the methodology for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30 or equivalent
Number of Scans (ns)8-16
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)3-4 seconds
Spectral Width (sw)16 ppm (-2 to 14 ppm)
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30 or equivalent (proton-decoupled)
Number of Scans (ns)1024 or higher (as needed for S/N)
Relaxation Delay (d1)2 seconds
Acquisition Time (aq)1-2 seconds
Spectral Width (sw)240 ppm (-10 to 230 ppm)
Temperature298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

  • Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq process Fourier Transform, Phasing, Baseline Correction h1_acq->process c13_acq->process calibrate Calibrate Spectra process->calibrate analyze Peak Picking & Integration calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Caption: Structure-Spectra Correlation.

Application Notes and Protocols for the Purification of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Diethyl 2-(2-oxopropyl)succinate, a versatile intermediate in organic synthesis. The following sections outline methods for purification by vacuum distillation and flash column chromatography, including data presentation and experimental workflows.

Introduction

This compound is a β-keto ester of significant interest in the synthesis of heterocyclic compounds and other complex organic molecules. Its purity is crucial for the success of subsequent reactions. Common impurities in the synthesis of this compound often include unreacted starting materials. This document details two effective methods for its purification: vacuum distillation and flash column chromatography.

Physical Properties

A summary of the key physical properties of this compound is provided in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₈O₅[1]
Molecular Weight230.26 g/mol [1]
AppearanceColorless to faint yellow liquid[2]
Boiling Point312.7 °C at 760 mmHg
135 °C at 1.3 mmHg[1]
Density1.073 g/cm³ at 20°C[1]
Refractive Indexn20/D 1.436 - 1.440[1][2]
SolubilitySoluble in organic solvents, slightly soluble in water.[2]

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, especially for larger quantities, as it lowers the boiling point and prevents thermal decomposition.

Estimated Boiling Points at Various Pressures

The boiling point of a liquid is dependent on the pressure. Using the known boiling points, a pressure-temperature nomograph can be used to estimate the boiling point at different vacuum levels.

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
0.5~115 - 120
1.0~128 - 133
1.3135 (experimental)
2.0~142 - 147
5.0~163 - 168
10.0~180 - 185
20.0~198 - 203

Note: These values are estimations based on a pressure-temperature nomograph and the single experimental data point. Actual boiling points may vary.

Experimental Protocol

Objective: To purify crude this compound by separating it from non-volatile impurities and residual starting materials.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Initiating Vacuum: Begin circulating cold water through the condenser. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

  • Distillation: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask with the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may contain residual solvents or starting materials, in a separate flask.

    • As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean collection flask. .

    • Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.

  • Completion: Once the majority of the this compound has distilled over, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle. Allow the apparatus to cool completely before slowly releasing the vacuum.

Workflow Diagram

G cluster_0 Vacuum Distillation Workflow A Assemble Dry Distillation Apparatus B Charge Flask with Crude Product and Boiling Chips A->B C Apply Vacuum and Circulate Coolant B->C D Gently Heat the Flask C->D E Collect and Discard Low-Boiling Fore-run D->E F Collect Pure this compound Fraction E->F G Stop Heating and Cool the Apparatus F->G H Release Vacuum and Disassemble G->H

Figure 1. Workflow for the purification of this compound by vacuum distillation.

Purification by Flash Column Chromatography

Flash column chromatography is an excellent method for the purification of this compound, particularly for smaller scales or when high purity is required.

Determining the Elution System

The choice of the mobile phase is critical for successful separation. A common solvent system for β-keto esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

Table 3: Example TLC Data for Eluent System Optimization

Hexane:Ethyl Acetate RatioRf of this compoundObservations
9:10.1Low mobility, good for initial column loading.
4:10.25Good separation from less polar impurities.
7:30.35Ideal Rf for elution from the column.
1:10.6May elute too quickly, poor separation.

Note: These are example Rf values. The actual values will depend on the specific TLC plates and conditions.

Experimental Protocol

Objective: To purify this compound from impurities with different polarities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate), can improve separation.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_1 Flash Chromatography Workflow A Determine Optimal Eluent via TLC (Rf ~0.2-0.4) B Pack Column with Silica Gel Slurry A->B C Load Crude Product onto the Column B->C D Elute with the Chosen Solvent System (Isocratic or Gradient) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H

Figure 2. Workflow for the purification of this compound by flash column chromatography.

Reaction Pathways Involving this compound

While no direct biological signaling pathways involving this compound were identified in a comprehensive literature search, its role as a versatile synthetic intermediate is well-established. Below are diagrams of two important chemical reactions where this compound can be utilized.

Modified Hantzsch Pyridine Synthesis

This compound can serve as a β-keto ester in a modified Hantzsch pyridine synthesis to produce highly substituted pyridine derivatives.

G reagents Aldehyde (R-CHO) Ammonia (NH₃) This compound intermediate1 Dihydropyridine Intermediate reagents->intermediate1 Condensation oxidation Oxidation intermediate1->oxidation product Substituted Pyridine oxidation->product

Figure 3. A simplified reaction scheme for a modified Hantzsch pyridine synthesis utilizing this compound.
Michael Addition Reaction

The active methylene group in this compound can act as a Michael donor in a conjugate addition to a Michael acceptor, forming a new carbon-carbon bond.

G donor This compound (Michael Donor) base Base donor->base Deprotonation acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) adduct Michael Adduct acceptor->adduct enolate Enolate Intermediate base->enolate enolate->acceptor Conjugate Addition

Figure 4. A generalized scheme for the Michael addition reaction with this compound as the donor.

References

Application Notes and Protocols: Diethyl 2-(2-Oxopropyl)succinate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-(2-oxopropyl)succinate in the preparation of diverse heterocyclic scaffolds. This versatile γ-ketoester serves as a valuable building block for the synthesis of pyridazinones, pyrazoles, and fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein are based on established cyclocondensation reactions and offer a foundation for the exploration of novel derivatives.

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine hydrate is a classical approach to the synthesis of pyridazinone derivatives. The γ-ketoester moiety readily undergoes cyclocondensation with the dinucleophilic hydrazine to form a stable six-membered dihydropyridazinone ring.

Reaction Scheme:

G reactant1 This compound product Ethyl 4-(2-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone-6-carboxylate reactant1->product EtOH, Reflux reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product

Caption: Synthesis of a pyridazinone derivative.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone-6-carboxylate

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in absolute ethanol (10 mL per gram of succinate), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

  • A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure pyridazinone derivative.

Quantitative Data Summary:
ProductReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-(2-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone-6-carboxylateThis compoundHydrazine HydrateEthanolReflux (approx. 78)4-865-80 (estimated)

Note: The yield is an estimation based on similar reactions of γ-ketoesters and may vary depending on the specific reaction conditions and scale.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from this compound can be achieved through its reaction with hydrazine, which can lead to different isomers depending on the reaction conditions. The 1,3-dicarbonyl-like nature of the precursor allows for the formation of the five-membered pyrazole ring.

Reaction Scheme:

G reactant1 This compound product Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylate reactant1->product Acetic Acid, Reflux reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylate

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid (5 mL per gram of succinate) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion (typically 3-6 hours), the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure pyrazole derivative.

Quantitative Data Summary:
ProductReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylateThis compoundHydrazine HydrateAcetic AcidReflux (approx. 118)3-670-85 (estimated)

Note: The yield is an estimation based on similar Knorr-type pyrazole syntheses and may vary.

Synthesis of Fused Heterocyclic Systems: Furazano[3,4-b]pyrazin-6-one Derivatives

A documented application of diethyl 2-oxosuccinate (a synonym for this compound) is its cyclocondensation with 3,4-diaminofurazan to produce a mixture of furazano[3,4-b]pyrazin-6-one and furazano[3,4-b][1]diazepin-7-one derivatives. This highlights its utility in constructing more complex, fused heterocyclic systems.

Reaction Scheme:

G reactant1 Diethyl 2-oxosuccinate product1 Ethyl 4-oxo-4,7-dihydrofurazano[3,4-b]pyrazine-3-acetate reactant1->product1 EtOH, Reflux product2 Ethyl 2-(7-oxo-6,7-dihydro-5H-furazano[3,4-b][1,4]diazepin-8-yl)acetate reactant1->product2 EtOH, Reflux reactant2 3,4-Diaminofurazan reactant2->product1 reactant2->product2

Caption: Synthesis of fused heterocyclic systems.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4,7-dihydrofurazano[3,4-b]pyrazine-3-acetate and Isomer[2]

Materials:

  • Diethyl 2-oxosuccinate

  • 3,4-Diaminofurazan

  • Ethanol

Procedure:

  • A solution of diethyl 2-oxosuccinate (1 equivalent) and 3,4-diaminofurazan (1 equivalent) in ethanol is heated at reflux.

  • The reaction is monitored by a suitable analytical method (e.g., LC-MS or TLC).

  • Upon completion, the solvent is evaporated, and the resulting solid mixture is subjected to separation and purification techniques such as fractional crystallization or column chromatography to isolate the individual isomers.

Quantitative Data Summary:
Product(s)Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-oxo-4,7-dihydrofurazano[3,4-b]pyrazine-3-acetate and Ethyl 2-(7-oxo-6,7-dihydro-5H-furazano[3,4-b][1]diazepin-8-yl)acetateDiethyl 2-oxosuccinate3,4-DiaminofurazanEthanolReflux (approx. 78)Not specifiedNot specified

Note: The original literature reports the formation of these products as a co-crystal and as individual isomers, but specific yields for the separated products were not detailed.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Solvent B Add Dinucleophile (e.g., Hydrazine, Diamine) A->B C Add Catalyst (optional) B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Solvent Removal E->F G Aqueous Work-up & Extraction F->G H Drying and Concentration G->H I Column Chromatography / Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow.

Disclaimer: The provided protocols are intended as a guide for trained chemists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions, including temperature, time, and stoichiometry, may require optimization for specific substrates and scales.

References

Application Notes and Protocols for the Alkylation of Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl succinate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process is pivotal for the introduction of alkyl substituents at the α-position of the succinate backbone, leading to a diverse array of substituted succinic acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other specialty chemicals. The reaction proceeds through the formation of an enolate from diethyl succinate, which then acts as a nucleophile to attack an electrophilic alkyl halide. This application note provides a detailed experimental protocol for the mono-alkylation of diethyl succinate, a summary of expected yields with various alkylating agents, and a discussion of the underlying reaction mechanism.

Signaling Pathway and Experimental Workflow

The alkylation of diethyl succinate follows a two-step process: enolate formation and nucleophilic substitution.

Alkylation_Pathway cluster_products Products DiethylSuccinate Diethyl Succinate Enolate Diethyl Succinate Enolate DiethylSuccinate->Enolate Deprotonation Base Base (e.g., Sodium Ethoxide) Base->Enolate AlkylatedProduct α-Alkylated Diethyl Succinate Enolate->AlkylatedProduct SN2 Attack Salt Sodium Halide (NaX) AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct

Caption: Reaction mechanism for the alkylation of diethyl succinate.

The experimental workflow involves the preparation of the alkoxide base, the formation of the enolate, the alkylation reaction, and subsequent purification of the product.

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base add_succinate Add Diethyl Succinate to form Enolate prep_base->add_succinate add_alkyl_halide Add Alkyl Halide add_succinate->add_alkyl_halide reflux Reflux the Reaction Mixture add_alkyl_halide->reflux workup Workup: - Remove Ethanol - Aqueous Extraction reflux->workup purification Purification by Distillation workup->purification end End purification->end

Caption: Experimental workflow for diethyl succinate alkylation.

Data Presentation

The yield of the alkylation reaction is dependent on the nature of the alkylating agent. Primary alkyl halides generally provide good to excellent yields. The following table summarizes typical yields for the alkylation of diethyl malonate, a closely related substrate, which can be used as a reference for estimating the expected yields for diethyl succinate alkylation.

Alkylating AgentProductTypical Yield (%)Reference
Benzyl BromideDiethyl 2-benzylsuccinate85-95 (estimated)[1]
Ethyl IodideDiethyl 2-ethylsuccinate~88[2]
n-Butyl BromideDiethyl 2-n-butylsuccinate80-90[3]
Allyl BromideDiethyl 2-allylsuccinate75-85 (estimated)

Note: Yields for diethyl succinate are estimated based on analogous reactions with diethyl malonate due to a lack of comprehensive literature data for a wide range of alkyl halides with diethyl succinate.

Experimental Protocols

This section provides a detailed methodology for the mono-alkylation of diethyl succinate using sodium ethoxide as the base and an alkyl halide as the alkylating agent.

Materials:

  • Diethyl succinate

  • Sodium metal

  • Absolute ethanol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, n-butyl bromide)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

1. Preparation of Sodium Ethoxide Solution:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add absolute ethanol.

  • Carefully add clean sodium metal pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

2. Enolate Formation:

  • To the freshly prepared sodium ethoxide solution, add diethyl succinate dropwise from a dropping funnel with continuous stirring.

3. Alkylation:

  • After the addition of diethyl succinate is complete, add the desired alkyl halide dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Once the addition of the alkyl halide is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • To the residue, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain the pure α-alkylated diethyl succinate.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The alkylation of diethyl succinate is a robust and versatile method for the synthesis of a wide range of substituted succinate derivatives. The provided protocol, utilizing sodium ethoxide as a base, offers a reliable procedure for achieving good to excellent yields of the desired mono-alkylated products. Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial to minimize side reactions such as dialkylation. This methodology serves as a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.

References

Application of Diethyl 2-(2-oxopropyl)succinate in the Synthesis of Coumarin Scaffolds: A Versatile Building Block for Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2-(2-oxopropyl)succinate is a versatile trifunctional synthetic building block. Its structure, featuring a reactive methylene group positioned between two ester functionalities and a ketone moiety, presents a unique combination of reactive sites. This configuration makes it a valuable precursor for the synthesis of a variety of heterocyclic and carbocyclic systems that are foundational to many natural products and pharmaceutically active compounds. This application note details a protocol for the utilization of a protected form of this compound in the synthesis of coumarin-3-carboxylates, a core structure in numerous biologically active natural products. This protocol is based on the well-established Knoevenagel condensation reaction.

Coumarins represent a large and important class of benzopyrone-containing natural products. They exhibit a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] The synthetic accessibility of the coumarin scaffold makes it an attractive target for the development of novel therapeutic agents. The 2-oxopropyl substituent on the succinate provides a synthetic handle for further elaboration of the coumarin core, enabling the generation of diverse molecular architectures and the exploration of new structure-activity relationships.

General Synthetic Strategy

The synthesis of the coumarin-3-carboxylate scaffold from a salicylaldehyde and a substituted diethyl succinate proceeds via a Knoevenagel condensation.[2][3][4][5] To ensure the selectivity of the reaction at the active methylene of the succinate, the ketone of this compound should first be protected, for instance, as a dimethyl ketal. The resulting protected succinate derivative can then be condensed with a salicylaldehyde derivative in the presence of a base catalyst, such as piperidine, to yield the corresponding ethyl coumarin-3-carboxylate.

Below is a diagram illustrating the general workflow for the synthesis of coumarin-3-carboxylates using protected this compound.

G A This compound B Protection of Ketone (e.g., as dimethyl ketal) A->B C Diethyl 2-(2,2-dimethoxypropyl)succinate B->C E Knoevenagel Condensation (Base catalyst, e.g., Piperidine) C->E D Salicylaldehyde Derivative D->E F Ethyl Coumarin-3-carboxylate Derivative E->F G Deprotection (optional) F->G H Further Elaboration F->H

Caption: General workflow for coumarin synthesis.

Experimental Protocols

Protocol 1: Protection of this compound as a Dimethyl Ketal

This protocol describes the formation of diethyl 2-(2,2-dimethoxypropyl)succinate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).[1]

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.[1]

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous sodium carbonate.[1]

  • Remove the solvent under reduced pressure.[1]

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2-(2,2-dimethoxypropyl)succinate, which can be purified by column chromatography if necessary.[1]

Protocol 2: Synthesis of Ethyl Coumarin-3-carboxylate via Knoevenagel Condensation

This protocol describes the condensation of diethyl 2-(2,2-dimethoxypropyl)succinate with a salicylaldehyde derivative.

Materials:

  • Diethyl 2-(2,2-dimethoxypropyl)succinate (from Protocol 1)

  • Substituted Salicylaldehyde (e.g., o-Vanillin)

  • Piperidine acetate

  • Lithium sulfate (Li₂SO₄)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine diethyl 2-(2,2-dimethoxypropyl)succinate (1 equivalent), the substituted salicylaldehyde (1 equivalent), piperidine acetate (0.35 equivalents), and lithium sulfate (0.1 equivalents).

  • Place the reaction mixture in an ultrasonic bath at 50°C for 15-30 minutes.[1]

  • Monitor the completion of the reaction by TLC using ethyl acetate/petroleum ether (1:8) as the eluent.[1]

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl coumarin-3-carboxylate derivative.[1]

Data Presentation

The following table summarizes various conditions for the Knoevenagel condensation to synthesize coumarin derivatives, providing a comparative overview of different catalysts, solvents, and reaction conditions.

Salicylaldehyde DerivativeMalonate DerivativeCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
SalicylaldehydeDiethyl malonatePiperidine (0.1), Acetic Acid (cat.)EthanolReflux378-83[6] in[1]
o-VanillinDiethyl malonatePiperidine acetate (0.35), Li₂SO₄ (0.1)None (ultrasound)500.2596[7] in[1]
SalicylaldehydeDiethyl malonateL-proline (0.1)Ethanol801894[4] in[1]
2-HydroxybenzaldehydeDiethyl malonateDiethylamine (0.2), AlCl₃ (0.15)None (microwave)N/A0.1731.56[8] in[1]
3-MethoxysalicylaldehydeDiethyl malonateTriethylamine (0.68)EthanolReflux144.23[9] in[1]

Signaling Pathways and Logical Relationships

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product.

The following diagram illustrates the logical steps of the Knoevenagel condensation mechanism.

G cluster_0 Knoevenagel Condensation Mechanism A Active Methylene Compound (e.g., Protected Succinate) C Carbanion (Nucleophile) A->C + Base B Base Catalyst (e.g., Piperidine) B->C E Nucleophilic Attack C->E D Aldehyde (Electrophile) D->E F Intermediate Adduct E->F G Dehydration F->G - H₂O H α,β-Unsaturated Product (Coumarin Derivative) G->H

Caption: Mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for Base-Catalyzed Reactions of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for base-catalyzed reactions involving Diethyl 2-(2-oxopropyl)succinate, a versatile building block in organic synthesis. The presence of a reactive methylene group and a ketone functionality allows for a variety of transformations, including intramolecular cyclizations and condensations to form valuable heterocyclic scaffolds.

Intramolecular Cyclization for Cyclopentenone Synthesis

The intramolecular condensation of this compound is a key method for the synthesis of functionalized cyclopentenone derivatives. This reaction is typically catalyzed by a strong base, such as sodium ethoxide, and proceeds via a Dieckmann-type condensation.

Experimental Protocol

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask.

  • Heat the solution to reflux with stirring.

  • Add a solution of this compound (1.0 equivalent) in toluene dropwise to the refluxing sodium ethoxide solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone derivative.

Data Presentation
CatalystBase StrengthSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium EthoxideStrongEthanol/TolueneReflux4-675-85
Potassium tert-butoxideVery Strongtert-Butanol802-480-90
Sodium HydrideStrongTHF/DMF606-870-80

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine or its derivatives provides a direct route to pyridazinone heterocycles, which are of significant interest in medicinal chemistry. This cyclocondensation reaction can be performed under basic conditions.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol

  • Glacial acetic acid (optional, for salt formation of the product)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) as base catalyst

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Recrystallization apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add the base catalyst (e.g., NaOH, 0.1 equivalents).

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration using a Büchner funnel. Wash the solid with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazinone derivative.

Data Presentation
Base CatalystReactant 2SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOHHydrazine HydrateEthanolReflux8-1265-75
K₂CO₃PhenylhydrazineAcetic Acid1006-1070-80
TriethylamineMethylhydrazineMethanolReflux12-1660-70

Knoevenagel Condensation with Aldehydes

The active methylene group in this compound can participate in Knoevenagel condensation with aldehydes, catalyzed by a weak base like piperidine.[1][2][3][4][5] This reaction leads to the formation of an α,β-unsaturated product.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α,β-unsaturated product.

Data Presentation
Base CatalystAldehydeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PiperidineBenzaldehydeTolueneReflux4-880-90
Pyrrolidine4-ChlorobenzaldehydeBenzeneReflux5-985-95
Triethylamine4-MethoxybenzaldehydeDichloromethaneReflux6-1075-85

Mandatory Visualizations

Intramolecular_Cyclization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_succinate This compound add_succinate Add Succinate in Toluene start_succinate->add_succinate start_base Sodium Ethoxide dissolve Dissolve NaOEt in Ethanol start_base->dissolve reflux Reflux dissolve->reflux reflux->add_succinate react Intramolecular Condensation add_succinate->react quench Quench with HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Cyclopentenone Derivative purify->product

Caption: Workflow for the base-catalyzed intramolecular cyclization.

Pyridazinone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_succinate This compound dissolve Dissolve Succinate & Base in Ethanol start_succinate->dissolve start_hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine start_hydrazine->add_hydrazine start_base Base Catalyst (e.g., NaOH) start_base->dissolve dissolve->add_hydrazine reflux Reflux add_hydrazine->reflux cool Cool to RT reflux->cool filter_concentrate Filter or Concentrate cool->filter_concentrate purify Recrystallize filter_concentrate->purify product Pyridazinone Derivative purify->product

Caption: Workflow for the synthesis of pyridazinone derivatives.

Knoevenagel_Condensation_Pathway cluster_reactants Reactants succinate This compound enolate Enolate Intermediate succinate->enolate + Piperidine - Piperidinium ion aldehyde Aldehyde piperidine Piperidine (Base Catalyst) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde product α,β-Unsaturated Product alkoxide->product + Piperidinium ion - Piperidine - Water water Water

Caption: Simplified pathway of the Knoevenagel condensation.

References

Application Notes and Protocols for the Analytical Characterization of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-(2-oxopropyl)succinate (CAS No. 1187-74-2) is a succinate derivative with potential applications in organic synthesis and as a building block in the development of novel chemical entities.[1] Its proper characterization is crucial for ensuring purity, confirming identity, and establishing a foundation for further studies. These application notes provide a detailed overview of the key analytical methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques. While direct experimental data for this specific molecule is not extensively published, this guide leverages data from structurally related compounds to provide predicted spectroscopic data and robust analytical protocols.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar structures such as diethyl succinate and other substituted diethyl malonates.[2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Quartet4H-O-CH₂ -CH₃
~3.00Multiplet1H-CO-CH (CH₂COCH₃)-CH₂-CO-
~2.80Doublet of Doublets2H-CH-CH₂ -CO-
~2.70Doublet of Doublets2H-CH₂-CH₂ -COCH₃
~2.20Singlet3H-CO-CH₃
~1.25Triplet6H-O-CH₂-CH₃
Solvent: CDCl₃, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~206.0C =O (Ketone)
~172.0C =O (Ester)
~171.5C =O (Ester)
~61.0-O-CH₂ -CH₃
~48.0-CO-CH -
~45.0-CH₂ -COCH₃
~35.0-CH-CH₂ -CO-
~30.0-CO-CH₃
~14.0-O-CH₂-CH₃
Solvent: CDCl₃, Reference: TMS

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkane)
~1735StrongC=O stretch (Ester)
~1715StrongC=O stretch (Ketone)
~1200StrongC-O stretch (Ester)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

Predicted m/zPredicted IonFragmentation Pathway
230[M]⁺Molecular Ion
185[M - OC₂H₅]⁺Loss of an ethoxy radical
157[M - COOC₂H₅]⁺Loss of an ethoxycarbonyl radical
143[M - CH₂COCH₃ - H]⁺Loss of acetonyl radical and hydrogen
115[M - COOC₂H₅ - C₂H₅OH]⁺Loss of ethoxycarbonyl radical and ethanol
43[CH₃CO]⁺Acylium ion (Base Peak)

Experimental Protocols

The following are representative experimental protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Sodium chloride (NaCl) or potassium bromide (KBr) plates (for neat liquid)

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for neat liquids.

Protocol:

  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the ATR crystal or between two NaCl/KBr plates.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Protocol (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

  • Injection and Acquisition: Inject 1 µL of the sample solution and acquire the data.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

Instrumentation:

  • HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Program: Start with 30% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percent purity of the main peak corresponding to this compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_results Data Analysis & Confirmation synthesis Synthesis of Diethyl 2-(2-oxopropyl)succinate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Report & Documentation structure_confirmation->final_report purity_assessment->final_report

Caption: Workflow for the synthesis, purification, and analytical characterization.

logical_relationship cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_information Information Obtained compound This compound nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms hplc HPLC compound->hplc gc GC (for GC-MS) compound->gc structure Chemical Structure (Connectivity) nmr->structure functional_groups Functional Groups (C=O, C-O, C-H) ir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight purity Purity & Impurity Profile hplc->purity gc->purity

Caption: Relationship between analytical techniques and the information obtained.

References

Application Notes and Protocols for the Reaction of Diethyl 2-(2-oxopropyl)succinate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)succinate is a versatile trifunctional building block in organic synthesis. Its structure, featuring a reactive methylene group activated by two adjacent ester functionalities and a ketone moiety, makes it a valuable precursor for the synthesis of a wide array of carbocyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with aromatic aldehydes, focusing on the Knoevenagel condensation and related multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction. While extensive quantitative data for this compound specifically is limited in the available literature, this guide presents representative data from closely related active methylene compounds to illustrate expected outcomes and trends.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is a fundamental method for carbon-carbon bond formation.[2] For this compound, the reaction with an aromatic aldehyde typically occurs at the active methylene group between the two ester carbonyls. A weak base, such as piperidine or pyridine, is commonly used as a catalyst.[3]

Reaction Mechanism

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent elimination of a water molecule yields the condensed product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product succinate This compound carbanion Carbanion Intermediate succinate->carbanion Deprotonation aldehyde Ar-CHO alkoxide Alkoxide Adduct aldehyde->alkoxide Nucleophilic Attack base Base (e.g., Piperidine) product α,β-Unsaturated Product alkoxide->product Dehydration

Caption: Knoevenagel condensation mechanism.

Representative Quantitative Data

The following table presents representative yields for the Knoevenagel condensation of various aromatic aldehydes with a similar active methylene compound, diethyl malonate, catalyzed by immobilized gelatine. The yields are expected to be comparable when using this compound under optimized conditions.[4]

EntryAromatic AldehydeProductYield (%)[4]
1BenzaldehydeDiethyl 2-benzylidenemalonate88
24-ChlorobenzaldehydeDiethyl 2-(4-chlorobenzylidene)malonate85
34-MethoxybenzaldehydeDiethyl 2-(4-methoxybenzylidene)malonate89
44-NitrobenzaldehydeDiethyl 2-(4-nitrobenzylidene)malonate87
52-NaphthaldehydeDiethyl 2-(naphthalen-2-ylmethylene)malonate86
Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the aromatic aldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Knoevenagel_Workflow start Start setup Combine Reactants and Catalyst in Toluene start->setup reflux Heat to Reflux with Dean-Stark Trap setup->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (Water and Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Knoevenagel condensation.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to a pyridine.[5] The classical reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] this compound can serve as the β-ketoester component in this synthesis. The use of this more complex dicarbonyl compound can lead to improved yields and product purity by influencing the reaction pathway and minimizing side reactions.[6]

Reaction Mechanism

The mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel adduct from the aldehyde and the other equivalent of the β-ketoester. These intermediates then react via a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.

Hantzsch_Mechanism aldehyde Aromatic Aldehyde knoevenagel_adduct Knoevenagel Adduct aldehyde->knoevenagel_adduct succinate1 This compound (1 eq) succinate1->knoevenagel_adduct succinate2 This compound (1 eq) enamine Enamine Intermediate succinate2->enamine ammonia Ammonia/Ammonium Acetate ammonia->enamine michael_adduct Michael Adduct knoevenagel_adduct->michael_adduct Michael Addition enamine->michael_adduct dihydropyridine Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Pyridine (after oxidation) dihydropyridine->pyridine Oxidation

Caption: Hantzsch pyridine synthesis mechanism.

Representative Quantitative Data

The following table shows representative yields for the Hantzsch synthesis using various aromatic aldehydes with ethyl acetoacetate and ammonium acetate, which can be considered indicative for reactions with this compound.[5]

EntryAromatic AldehydeReaction Time (h)Yield (%)[5]
1Benzaldehyde592
24-Methylbenzaldehyde694
34-Chlorobenzaldehyde496
43-Nitrobenzaldehyde398
52-Chlorobenzaldehyde590
Experimental Protocol: Hantzsch Pyridine Synthesis

This protocol outlines a general procedure for the one-pot synthesis of a substituted pyridine using this compound.

Materials:

  • This compound (2.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, this compound, and ammonium acetate in ethanol.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate.

  • Filter the solid product and wash with cold ethanol.

  • To a solution of the crude dihydropyridine in acetic acid, add nitric acid dropwise and heat the mixture to complete the oxidation to the pyridine derivative.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Hantzsch_Workflow start Start combine Combine Aldehyde, Succinate, and Ammonium Acetate in Ethanol start->combine reflux Reflux for 4-8 hours combine->reflux cool_filter Cool and Filter Dihydropyridine reflux->cool_filter oxidize Oxidize with Nitric Acid in Acetic Acid cool_filter->oxidize neutralize_extract Neutralize and Extract Pyridine oxidize->neutralize_extract purify Purify by Chromatography/Recrystallization neutralize_extract->purify end End purify->end Biginelli_Mechanism aldehyde Aromatic Aldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium succinate This compound enolate Succinate Enolate succinate->enolate acid Acid Catalyst adduct Open-Chain Adduct iminium->adduct Nucleophilic Attack product Dihydropyrimidinone adduct->product Cyclization & Dehydration Biginelli_Workflow start Start combine Combine Aldehyde, Succinate, Urea, and Catalyst in Ethanol start->combine reflux Reflux for 3-6 hours combine->reflux cool Cool Reaction Mixture in Ice Bath reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize end End recrystallize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl 2-(2-oxopropyl)succinate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Michael addition of ethyl acetoacetate to diethyl maleate or diethyl fumarate catalyzed by a base.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The base catalyst (e.g., sodium ethoxide) may have degraded due to exposure to moisture or air.Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The amount of base used may not be sufficient to generate the enolate of ethyl acetoacetate effectively.Increase the molar ratio of the base catalyst relative to the ethyl acetoacetate. A typical starting point is 0.2 to 0.5 equivalents.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.A Japanese patent suggests that the reaction of diethyl maleate with acetone proceeds well at temperatures between 140-180°C[1]. Consider gradually increasing the reaction temperature while monitoring for product formation and potential side reactions.
Formation of a White Precipitate Insoluble Sodium Salt: The sodium enolate of ethyl acetoacetate might be precipitating out of the reaction mixture, especially in non-polar solvents.Use a more polar aprotic solvent like DMF or DMSO to improve the solubility of the enolate.
Presence of a Side Product with a Similar Boiling Point Self-Condensation of Ethyl Acetoacetate: The enolate of ethyl acetoacetate can react with another molecule of ethyl acetoacetate (Claisen condensation).Add the ethyl acetoacetate slowly to the mixture of the base and diethyl maleate to maintain a low concentration of the enolate and favor the Michael addition.
Polymerization of Diethyl Maleate: The base can catalyze the polymerization of the Michael acceptor.Use a weaker base or a catalytic amount of a stronger base. Maintain a controlled temperature to minimize polymerization.
Difficult Purification Incomplete Reaction: Unreacted starting materials can co-distill with the product.Monitor the reaction progress using TLC or GC to ensure it goes to completion.
Formation of Emulsions During Workup: The presence of salts and polar byproducts can lead to emulsions during aqueous extraction.Add a saturated brine solution during the workup to break emulsions. Filtration through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Michael addition reaction. This involves the conjugate addition of the enolate of ethyl acetoacetate (the Michael donor) to an α,β-unsaturated ester like diethyl maleate or diethyl fumarate (the Michael acceptor) in the presence of a base catalyst.

Q2: Which base catalyst is most effective for this synthesis?

Sodium ethoxide is a commonly used and effective base for generating the enolate of ethyl acetoacetate. Other bases such as sodium hydride, potassium tert-butoxide, or a dialkylamine can also be used[1]. The choice of base can influence the reaction rate and the formation of side products.

Q3: What are the optimal reaction conditions for the Michael addition?

Optimal conditions can vary, but a general starting point is to use a slight excess of the Michael acceptor (diethyl maleate) and a catalytic amount of a strong base like sodium ethoxide in an aprotic solvent such as ethanol, THF, or DMF. The reaction is often performed at room temperature or with gentle heating. One source suggests temperatures in the range of 140-180°C for a related reaction[1].

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.

Q5: What are the expected side products in this reaction?

Potential side products include the product of the self-condensation of ethyl acetoacetate (dehydroacetic acid derivatives), polymers of diethyl maleate, and the product of the dialkylation of ethyl acetoacetate.

Q6: What is the best method for purifying the final product?

After an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product is typically purified by vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a suitable alternative.

Experimental Protocols

General Protocol for the Synthesis of this compound via Michael Addition

Materials:

  • Diethyl maleate

  • Ethyl acetoacetate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol (or another suitable aprotic solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether or ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (0.2 eq) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add diethyl maleate (1.0 eq). From the dropping funnel, add ethyl acetoacetate (1.2 eq) dropwise over a period of 30 minutes with stirring.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield or No Product check_catalyst Check Catalyst Activity (Freshness, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst OK solution_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->solution_catalyst Inactive check_reagents Verify Reagent Purity and Stoichiometry check_conditions->check_reagents Conditions OK solution_conditions Optimize Temperature/Time check_conditions->solution_conditions Suboptimal side_reactions Analyze for Side Products (TLC, GC-MS) check_reagents->side_reactions Reagents OK solution_reagents Purify Reagents/Adjust Stoichiometry check_reagents->solution_reagents Impure/Incorrect purification_issue Investigate Purification Step (Distillation, Chromatography) side_reactions->purification_issue No Major Side Products solution_side_reactions Modify Reaction Conditions (e.g., slow addition) side_reactions->solution_side_reactions Side Products Detected solution_purification Optimize Purification Method purification_issue->solution_purification Losses During Purification

Caption: A flowchart for troubleshooting low yield issues.

Michael Addition Reaction Pathway

MichaelAddition Michael Addition of Ethyl Acetoacetate to Diethyl Maleate EA Ethyl Acetoacetate + NaOEt Enolate Enolate Intermediate EA->Enolate Deprotonation Adduct_anion Adduct Anion Enolate->Adduct_anion Nucleophilic Attack DM Diethyl Maleate DM->Adduct_anion Product This compound Adduct_anion->Product Protonation EtOH EtOH EtOH->Product

Caption: The reaction pathway for the Michael addition.

References

Technical Support Center: Synthesis of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-(2-oxopropyl)succinate. The content is structured to address specific issues that may be encountered during this synthesis, with a focus on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and practical method for the synthesis of this compound is the Michael addition of acetone to an α,β-unsaturated diester, such as diethyl fumarate or diethyl maleate. This reaction is typically catalyzed by a base.

Q2: My reaction is producing a significant amount of side products. What are the likely impurities?

In the base-catalyzed Michael addition of acetone to diethyl fumarate or maleate, several side products can form. The most common are:

  • Products of Acetone Self-Condensation: Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to form mesityl oxide.[1][2]

  • Double Michael Addition Product: A second molecule of the acetone enolate can react with the initial product, this compound, leading to a double addition product.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of acetone and diethyl fumarate/maleate in the final product mixture.

Q3: How can I minimize the formation of acetone self-condensation products?

To reduce the self-condensation of acetone, consider the following strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can disfavor the kinetics of the self-condensation reaction.

  • Slow Addition of Base: Adding the base catalyst slowly to the reaction mixture can help to maintain a low concentration of the acetone enolate at any given time, thereby reducing the likelihood of self-reaction.

  • Use of a Weaker Base: Employing a milder base can decrease the rate of enolate formation and, consequently, self-condensation.

Q4: What reaction conditions favor the formation of the double Michael addition product?

The formation of the double Michael addition product is more likely under the following conditions:

  • High Ratio of Acetone to Diester: Using a large excess of acetone can increase the probability of a second addition.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial product has formed can lead to the formation of the double addition product.

  • Strong Base and High Temperatures: More forcing reaction conditions can promote the second Michael addition.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Predominance of side reactions (acetone self-condensation, double Michael addition). 3. Suboptimal reaction conditions (temperature, catalyst concentration).1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Refer to the FAQs on minimizing side product formation. 3. Optimize reaction parameters, such as temperature, reaction time, and the stoichiometry of reactants and catalyst.
Presence of a Low-Boiling Point Impurity Acetone self-condensation products (Diacetone alcohol, Mesityl oxide).Purify the crude product by fractional distillation under reduced pressure. The acetone self-condensation products are typically more volatile than the desired product.
Presence of a High-Boiling Point Impurity Double Michael addition product.Purify the crude product using column chromatography on silica gel. The double addition product is significantly less polar than the desired product.
Difficulty in Removing Unreacted Diethyl Fumarate/Maleate Incomplete reaction or use of a large excess of the diester.Optimize the stoichiometry of the reactants. Unreacted diester can be removed by careful fractional distillation or column chromatography.

Data Presentation: Spectroscopic Data of Common Side Products

The following table summarizes the characteristic spectroscopic data for the primary side products, which can aid in their identification in your reaction mixture.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃, δ ppm) [1][2]Key Mass Spectra (m/z) [3][4][5][6][7]
Diacetone Alcohol Diacetone Alcohol Structure116.161.25 (s, 6H), 2.18 (s, 3H), 2.64 (s, 2H), 3.81 (s, 1H)116 (M+), 101, 59, 58, 43
Mesityl Oxide Mesityl Oxide Structure98.141.90 (s, 3H), 2.15 (s, 3H), 6.10 (s, 1H)98 (M+), 83, 55, 43
Double Michael Addition Product (Representative) Double Michael Addition Product Structure316.38Predicted: Multiple signals in the aliphatic region, likely complex due to diastereomers.Predicted: 316 (M+), fragmentation patterns corresponding to the loss of ethoxy and acetyl groups.

Experimental Protocols

Representative Synthesis of this compound via Michael Addition

Materials:

  • Diethyl fumarate

  • Acetone

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl fumarate (1 equivalent) in anhydrous ethanol.

  • Add a large excess of acetone (e.g., 10 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

  • Remove the ethanol and excess acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Synthesis of Diethyl 2-(2-oxopropyl)succinate analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze issue Identify Issue analyze->issue low_yield Low Yield issue->low_yield  Yield < Expected side_products Presence of Side Products issue->side_products Impurities Detected pure_product Pure Product (High Yield) issue->pure_product  Yield > 90% No Impurities optimize Optimize Reaction Conditions low_yield->optimize identify_side Identify Side Products (Spectroscopy) side_products->identify_side optimize->start purify Purification Strategy purify->analyze identify_side->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway of Side Product Formation

side_product_formation cluster_main Main Reaction cluster_side Side Reactions Acetone_enolate Acetone Enolate Product This compound Acetone_enolate->Product Michael Addition DAA Diacetone Alcohol Acetone_enolate->DAA Self-Condensation Double_Add Double Addition Product Acetone_enolate->Double_Add Second Michael Addition DEF Diethyl Fumarate DEF->Product Product->Double_Add Acetone Acetone Acetone->DAA MO Mesityl Oxide DAA->MO Dehydration Base Base Catalyst Base->Acetone_enolate Deprotonation Acetone_start Acetone Acetone_start->Acetone_enolate

Caption: Reaction pathways leading to the desired product and common side products.

References

Troubleshooting low yield in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in Knoevenagel condensation reactions.

Troubleshooting Guides

This section addresses specific problems encountered during the Knoevenagel condensation in a question-and-answer format.

Question 1: My Knoevenagel condensation reaction is resulting in a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst quality to suboptimal reaction conditions. Here’s a step-by-step guide to diagnosing and resolving the issue:

Potential Causes and Solutions:

  • Inactive Catalyst: The basic catalyst is crucial for deprotonating the active methylene compound.[1]

    • Troubleshooting:

      • Use a fresh or recently purified catalyst. Common catalysts include weak bases like piperidine, pyridine, or ammonium acetate.[2]

      • Ensure the catalyst is not degraded. Consider trying a different catalyst if the current one is suspect.

      • Verify the correct stoichiometric amount of catalyst is being used; too much can lead to side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1]

    • Troubleshooting:

      • Temperature: While many Knoevenagel condensations occur at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[1] Systematically vary the temperature to find the optimum.

      • Reaction Time: The reaction may not have had enough time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

      • Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction.[2] Protic solvents like ethanol or methanol can be effective, while aprotic polar solvents such as DMF have also shown excellent results in some cases.[1] Consider solvent-free conditions, which can sometimes improve yields.[1]

  • Purity of Reactants: Impurities in the aldehyde/ketone or the active methylene compound can interfere with the reaction.[1]

    • Troubleshooting:

      • Ensure the purity of your starting materials. If necessary, purify them before use.

      • Be aware of potential steric hindrance from substituents on the reactants, which can affect reactivity.[1]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

    • Troubleshooting:

      • If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water as it is formed, especially when using solvents like toluene.

Question 2: I am observing the formation of significant side products in my Knoevenagel condensation. How can I minimize these and improve the yield of my desired product?

Answer:

The formation of side products is a common issue that can significantly reduce the yield of the desired α,β-unsaturated product. Here are common side reactions and strategies to mitigate them:

Common Side Reactions and Solutions:

  • Self-Condensation of the Carbonyl Compound: Aldehydes or ketones can react with themselves in the presence of a base. This is more likely with stronger bases.[3]

    • Solution: Use a milder base, such as an amine salt (e.g., ammonium acetate) or a weak amine like piperidine or pyridine, instead of strong bases like sodium ethoxide.[2][3]

  • Michael Addition: The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.[2]

    • Solution: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of the carbonyl compound to the active methylene compound is generally recommended.[2]

  • Formation of Bis-Adducts: This is particularly common with formaldehyde, where a double adduct can be formed.[2]

    • Solution: Precise control over the stoichiometry of the reactants is crucial to avoid the formation of bis-adducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a Knoevenagel condensation?

A1: The "best" catalyst is highly dependent on the specific substrates and reaction conditions.[2] For a general starting point, weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[2] The choice of catalyst can significantly impact the reaction rate and yield, so it is often necessary to screen a few catalysts to find the optimal one for your specific reaction.

Q2: Which solvent should I use for my Knoevenagel condensation?

A2: The choice of solvent can have a profound impact on the reaction's success.[4] Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and higher yields.[4] However, due to a growing emphasis on green chemistry, polar protic solvents such as water and ethanol have become attractive and effective alternatives.[4] In some cases, solvent-free conditions can provide the best results and simplify purification.[1][5]

Q3: How can I monitor the progress of my Knoevenagel condensation?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or heating.

Q4: My product is difficult to purify. What can I do?

A4: Purification difficulties can arise from catalyst residues or the formation of closely related side products.

  • Catalyst Residue: If you are using a homogeneous catalyst, it may be challenging to separate it from the product. Consider using a heterogeneous catalyst, which can be easily removed by filtration.

  • Purification Methods: If the product precipitates out of the reaction mixture, it can often be collected by filtration and washed.[6] If it remains in solution, standard purification techniques such as recrystallization or column chromatography can be employed.[7]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the yield of Knoevenagel condensation products.

Table 1: Effect of Catalyst on Yield

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Furancarboxaldehyde3-Oxo-3-(furan-2-yl)-propanenitrileL-proline80% EthanolReflux-High[8]
SyringaldehydeMalonic AcidPiperidineNone902~75[9]
SyringaldehydeMalonic Acidβ-alanineNone902~70[9]
SyringaldehydeMalonic AcidAmmonium AcetateNone902~65[9]
BenzaldehydeMalononitrileGallium ChlorideNoneRoom Temp-High[5]

Table 2: Effect of Solvent on Yield

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-ChlorobenzaldehydeMalononitrileIonic liquid-supported prolineAcetonitrile (CH3CN)--High[10]
Aromatic AldehydesMalononitrileMagnetically recoverable catalystWaterReflux3-6089-95[10]
BenzaldehydeEthyl Acetoacetateg-C3N4TolueneRoom Temp3094[11]
BenzaldehydeEthyl Acetoacetateg-C3N4DichloromethaneRoom Temp3080[11]
BenzaldehydeEthyl Acetoacetateg-C3N4EthanolRoom Temp3072[11]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Homogeneous Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol) and the active methylene compound (1 mmol).[4]

  • Add the chosen solvent (e.g., 5-10 mL of ethanol).[4]

  • Add the catalyst (e.g., piperidine, 0.1 mmol).[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).[1]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[1]

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

Protocol 2: Solvent-Free Knoevenagel Condensation

  • In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., a catalytic amount of gallium chloride).[2]

  • Grind the mixture with a pestle at room temperature.[2]

  • Monitor the reaction by TLC until completion.[2]

  • After the reaction is complete, wash the solid mixture with water.[2]

  • Collect the solid product by filtration and dry. Further purification is often not necessary.[2]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Knoevenagel Condensation catalyst Inactive Catalyst start->catalyst conditions Suboptimal Conditions start->conditions reactants Impure Reactants start->reactants water Water Inhibition start->water fresh_catalyst Use Fresh/New Catalyst catalyst->fresh_catalyst optimize_temp Optimize Temperature conditions->optimize_temp optimize_time Optimize Reaction Time (TLC) conditions->optimize_time optimize_solvent Screen Solvents conditions->optimize_solvent purify_reactants Purify Starting Materials reactants->purify_reactants remove_water Remove Water (e.g., Dean-Stark) water->remove_water

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Knoevenagel_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, & Catalyst in Solvent start->reactants reaction Stir at Optimized Temperature reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Complete purification Purification (Recrystallization/ Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for Knoevenagel condensation.

References

Removal of unreacted starting material from Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 2-(2-oxopropyl)succinate Purification

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information is intended to help resolve common issues encountered during the removal of unreacted starting materials after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove from my this compound product?

A1: The synthesis of this compound commonly involves the reaction of starting materials such as diethyl succinate and ethyl acetoacetate. Therefore, these are the primary unreacted starting materials that may need to be removed from the crude product.

Q2: I have a crude reaction mixture. What should be my first purification step?

A2: A liquid-liquid extraction is a recommended first step in the workup procedure.[1][2] This will help remove water-soluble byproducts, salts, and any remaining catalysts from your reaction mixture. Typically, this involves diluting the reaction mixture with an organic solvent and washing it with water or a brine solution.[3]

Q3: How can I effectively remove unreacted diethyl succinate and ethyl acetoacetate from my product?

A3: Given the significant difference in boiling points between this compound and the common starting materials, vacuum distillation is a highly effective method for separation, particularly on a larger scale. For smaller scale purifications or to achieve very high purity, flash column chromatography is an excellent alternative.[4]

Q4: I am considering distillation for purification. What are the critical parameters to consider?

A4: The key to successful purification by distillation is to perform the separation under reduced pressure (vacuum). This allows the lower-boiling starting materials to be removed at a lower temperature, which prevents the thermal decomposition of your target compound.[1] It is crucial to monitor the temperature of the distillation pot and the distillation head, as well as the system's pressure.

Q5: Are there any specific considerations for purifying ketoesters like this compound via flash column chromatography?

A5: Yes, ketoesters can sometimes be sensitive to the acidic nature of standard silica gel, which could lead to decomposition.[5] If you observe product degradation, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (typically 0.1-1%) to your eluent.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is contaminated with a low-boiling impurity. This is likely unreacted starting material such as diethyl succinate or ethyl acetoacetate.- Perform vacuum distillation to remove the more volatile starting materials.[1]- For small quantities, flash column chromatography can be effective.[4]
Product appears oily and impure after aqueous workup. Residual starting materials or byproducts are likely still present.- Proceed with vacuum distillation or flash column chromatography for further purification.
Distillation is very slow or not proceeding. - The vacuum may not be strong enough.- The heating temperature may be too low.- Check your vacuum pump and ensure all connections are properly sealed.- Gradually and carefully increase the temperature of the heating mantle.
Product decomposition is observed during flash chromatography. The silica gel may be too acidic for the ketoester.- Use a less acidic grade of silica gel.- Add a small amount of triethylamine (0.1-1%) to the chromatography solvent.[6]

Data Presentation: Physical Properties

A successful purification strategy relies on the differences in the physical properties of the product and its impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound (Product) 230.26[7][8]135 / 1.3 mmHg[7]1.073[7]
Diethyl succinate (Starting Material) 174.2[9]218[10][11]~1.04[9][12]
Ethyl acetoacetate (Starting Material) 130.14[13]180.8[13][14]~1.028[13]

Experimental Protocols

Liquid-Liquid Extraction (Aqueous Workup)

This protocol is a general procedure for the initial purification of the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution if acidic byproducts are expected, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Vacuum Distillation

This method is ideal for separating the product from lower-boiling unreacted starting materials on a larger scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Loading: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system using a vacuum pump.

  • Heating: Gradually heat the distillation flask with a heating mantle.

  • Fraction Collection:

    • Collect the initial fractions, which will primarily consist of the lower-boiling unreacted starting materials (e.g., ethyl acetoacetate and then diethyl succinate). Monitor the head temperature and the pressure.

    • Once the starting materials have been distilled, increase the temperature to distill the this compound product, collecting it in a separate, clean receiving flask.

Flash Column Chromatography

This technique is suitable for smaller-scale purifications or when very high purity is required.[15][16]

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for esters is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.[15]

  • Column Packing:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Add the silica gel (40-63 µm particle size) as a slurry in the initial chromatography solvent or dry, followed by careful wetting with the solvent.[16]

    • Add another layer of sand on top of the silica gel.

  • Column Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger, volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G Purification Workflow for this compound crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction organic_phase Crude Organic Phase extraction->organic_phase Organic Layer aqueous_waste Aqueous Waste extraction->aqueous_waste Aqueous Layer drying Drying and Concentration organic_phase->drying crude_product Crude Product drying->crude_product distillation Vacuum Distillation (Large Scale) crude_product->distillation chromatography Flash Chromatography (Small Scale / High Purity) crude_product->chromatography pure_product1 Pure Product distillation->pure_product1 sm_waste Starting Materials (for recovery/disposal) distillation->sm_waste Low-boiling fraction pure_product2 Pure Product chromatography->pure_product2 impurity_waste Impurities (for disposal) chromatography->impurity_waste Separated Fractions

Caption: General purification workflow.

G Decision Logic for Purification Method start Crude Product Obtained scale_check What is the scale of the reaction? start->scale_check large_scale Large Scale (> 5g) scale_check->large_scale Large small_scale Small Scale (< 5g) scale_check->small_scale Small distillation Use Vacuum Distillation large_scale->distillation purity_check Is very high purity required? small_scale->purity_check purity_check->distillation No chromatography Use Flash Chromatography purity_check->chromatography Yes

Caption: Choosing the right purification method.

References

Technical Support Center: Optimization of Base Catalysis for Diethyl 2-(2-oxopropyl)succinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of base-catalyzed reactions involving Diethyl 2-(2-oxopropyl)succinate. The guidance is compiled from established principles in organic synthesis and data from analogous reactions.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Inappropriate Base Base Selection: The choice of base is critical. For reactions sensitive to nucleophilic attack, a non-nucleophilic strong base is often preferred. Sodium hydride (NaH) has been shown to be effective in similar reactions, provided it is of high purity.[1] Avoid using old containers of NaH, as contamination with sodium hydroxide (NaOH) can lead to cleavage of acetyl groups and reduced yields.[1] Bases like DBU and triethylamine (Et₃N) may lead to complex mixtures or slow reaction rates.[1] Catalyst Loading: Insufficient catalyst loading can result in an incomplete reaction. It is advisable to perform small-scale optimizations to determine the ideal catalyst concentration for your specific substrate and reaction conditions.
Presence of Water Ensure all reactants, solvents, and glassware are anhydrous. Water can hydrolyze the ester functionalities and deactivate strong bases. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature Some base-catalyzed reactions require specific temperature control. For instance, the addition of NaH is often performed at 0 °C to manage the initial exothermic reaction, followed by warming to room temperature.[1][2] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but this should be monitored carefully to avoid side reactions.
Unfavorable Reaction Equilibrium For reversible reactions, consider strategies to shift the equilibrium towards the product. This could involve removing a byproduct, such as water or an alcohol, through methods like azeotropic distillation.
Formation of Multiple Products/Byproducts
Potential Cause Recommended Solution
Side Reactions Self-Condensation: The enolizable ketone can potentially react with itself in an aldol-type condensation. To minimize this, consider using an excess of the other reactant or adding the base slowly to the reaction mixture to avoid high localized concentrations.[3] Michael Addition: The enolate of the succinate can potentially add to an α,β-unsaturated ketone if one is formed in situ. Using stoichiometric amounts of reactants or a slight excess of the succinate can help suppress this side reaction.[3] Cleavage of Acetyl Group: As mentioned, nucleophilic bases like hydroxide (from impure NaH) can cleave the acetyl group, leading to byproducts that are difficult to separate.[1][2]
Impure Starting Materials Ensure the purity of this compound and other reactants. Impurities can lead to unexpected side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for reactions with this compound?

A1: While specific studies on this compound are limited, data from analogous compounds suggest that a strong, non-nucleophilic base like high-purity sodium hydride (NaH) is a reliable choice.[1] It is crucial to use NaH from a fresh, unopened container to avoid contamination with NaOH, which can cause side reactions.[1] Weaker bases like triethylamine or DBU have been found to be less effective in similar transformations.[1]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: If the reaction is proceeding slowly, first ensure that your base is active and present in a sufficient concentration. If the catalyst is appropriate, a moderate increase in reaction temperature can enhance the rate. However, be cautious, as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or GC/MS is recommended to find the optimal temperature.

Q3: I am observing a byproduct that is difficult to separate from my desired product. What could it be?

A3: A common issue in similar base-catalyzed reactions is the formation of byproducts due to side reactions. If you are using NaH, a likely culprit could be a product resulting from the cleavage of the acetyl group by NaOH contamination.[1][2] This can lead to a more polar byproduct that may be difficult to separate chromatographically.[1][2] Other possibilities include products from self-condensation or Michael addition.[3] To identify the unknown product, it is recommended to isolate it and characterize it using techniques such as NMR and mass spectrometry.

Q4: What solvents are recommended for these types of reactions?

A4: Anhydrous aprotic solvents are typically used for reactions involving strong bases like NaH. Toluene and tetrahydrofuran (THF) are common choices that have been used successfully in related syntheses.[1][2] The choice of solvent can influence reaction rate and selectivity, so it may be a parameter worth screening during optimization.

Experimental Protocols

The following is a generalized experimental protocol for a base-catalyzed reaction using sodium hydride, based on procedures for similar substrates.[1][2]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Other reactants as required

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (argon or nitrogen).

  • Addition of Base: To a round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.0 - 1.2 equivalents) and anhydrous toluene under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred NaH suspension over 15-30 minutes.

  • Addition of Second Reactant (if applicable): After stirring for a period (e.g., 10-30 minutes) to allow for deprotonation, add the second reactant, potentially dissolved in a solvent like THF, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or another appropriate technique).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere add_base Add NaH and anhydrous toluene prep->add_base cool Cool to 0 °C add_base->cool add_succinate Add this compound solution dropwise cool->add_succinate add_reactant Add second reactant solution dropwise add_succinate->add_reactant react Warm to RT and stir add_reactant->react quench Quench reaction at 0 °C react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify

Caption: General experimental workflow for base-catalyzed reactions.

troubleshooting_logic start Low Yield or Multiple Products check_base Is the base active and appropriate? start->check_base check_conditions Are reaction conditions (temp, time) optimal? check_base->check_conditions Yes solution_base Use fresh, high-purity NaH. Optimize catalyst loading. check_base->solution_base No check_purity Are starting materials pure? check_conditions->check_purity Yes solution_conditions Optimize temperature and monitor reaction progress. check_conditions->solution_conditions No solution_purity Purify starting materials. check_purity->solution_purity No end Improved Outcome check_purity->end Yes solution_base->check_base solution_conditions->check_conditions solution_purity->check_purity

Caption: Troubleshooting logic for reaction optimization.

References

Preventing dialkylation in succinate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for succinate alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the mono-alkylation of succinates.

Troubleshooting Guide

This section addresses specific problems that may arise during your succinate alkylation experiments, with a focus on preventing the common side reaction of dialkylation.

Issue 1: My reaction is producing a significant amount of the dialkylated product.

  • Question: I am trying to synthesize a mono-alkylated succinate, but I am consistently observing a high percentage of the dialkylated species. How can I improve the selectivity for the mono-alkylated product?

  • Answer: The formation of a dialkylated product is a common challenge in succinate alkylation. This occurs because the mono-alkylated product still possesses an acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate that reacts with another equivalent of the alkylating agent. To favor mono-alkylation, it is crucial to control the reaction conditions to favor kinetic control over thermodynamic control. Here are several strategies to minimize dialkylation:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of the succinate ester to the base and the alkylating agent. Using a slight excess of the succinate ester can also help favor mono-alkylation.

    • Base Selection: Employ a strong, sterically hindered base such as Lithium Diisopropylamide (LDA).[1][2] The bulkiness of LDA will preferentially deprotonate the less sterically hindered starting material over the more substituted mono-alkylated product. Weaker bases like sodium ethoxide (NaOEt) can lead to an equilibrium between the starting material, the mono-alkylated product, and their respective enolates, often resulting in more dialkylation.[1]

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C).[1] Low temperatures favor the kinetically controlled product, which is the mono-alkylated succinate. At higher temperatures, the reaction can equilibrate, leading to the more thermodynamically stable dialkylated product.

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly and dropwise to the enolate solution. This ensures that the alkyl halide has a higher probability of reacting with the more abundant enolate of the starting material before it can react with the enolate of the mono-alkylated product.

    • Solvent Choice: Use aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), especially when using strong bases like LDA or sodium hydride (NaH). These solvents help to ensure complete enolate formation and minimize side reactions.

Issue 2: The reaction is sluggish or does not go to completion.

  • Question: My succinate alkylation reaction is very slow, and I have a significant amount of unreacted starting material even after an extended reaction time. What could be the cause?

  • Answer: A sluggish or incomplete reaction can be due to several factors related to the reactants and reaction conditions:

    • Insufficient Base: Ensure you are using at least one full equivalent of a sufficiently strong base to completely deprotonate the succinate ester. If the base is not strong enough, enolate formation will be incomplete.

    • Inactive Base: The base may have been deactivated by moisture. Always use anhydrous solvents and properly dried glassware.

    • Unreactive Alkylating Agent: The choice of alkylating agent is critical. The reaction proceeds via an SN2 mechanism, so primary or methyl halides are the most effective. Secondary halides react poorly, and tertiary halides will likely lead to elimination products instead of alkylation.[2]

    • Insufficient Temperature: While low temperatures are crucial for selectivity, the reaction may require warming to room temperature after the addition of the alkylating agent to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Issue 3: I am observing side products other than the dialkylated succinate.

  • Question: Besides dialkylation, what other side reactions can occur, and how can I prevent them?

  • Answer: Several other side reactions can lower the yield of your desired mono-alkylated product:

    • Elimination: The basic conditions can promote an E2 elimination reaction of the alkyl halide, especially with secondary and tertiary halides, to form an alkene. To minimize this, use primary alkyl halides and consider lowering the reaction temperature.

    • Transesterification: If you are using an alkoxide base (e.g., sodium methoxide with diethyl succinate), you may observe a mixture of esters in your product. To avoid this, always use an alkoxide base that matches the ester group of your starting material (e.g., sodium ethoxide for diethyl succinate).

    • Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups to carboxylic acids. Ensure all reagents and solvents are anhydrous and perform the workup under non-hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the key principle behind preventing dialkylation in succinate alkylation?

A1: The primary principle is to operate under kinetic control rather than thermodynamic control. The mono-alkylated product is formed faster (the kinetic product), while the dialkylated product is often more thermodynamically stable. By using conditions that favor the faster reaction and prevent equilibration, such as low temperatures and strong, bulky bases, you can selectively obtain the mono-alkylated succinate.

Q2: Which base is better for selective mono-alkylation: LDA or NaOEt?

A2: For selective mono-alkylation, Lithium Diisopropylamide (LDA) is generally the superior choice.[1][2] Its steric bulk makes it highly selective for deprotonating the less hindered starting succinate ester. Sodium ethoxide (NaOEt) is a smaller, less hindered base and can more easily deprotonate the mono-alkylated intermediate, leading to a higher proportion of the dialkylated product.

Q3: How does the stoichiometry of the reactants influence the outcome?

A3: The stoichiometry is critical. To favor mono-alkylation, you should use a molar ratio of approximately 1:1:1 for the succinate ester, base, and alkylating agent . A slight excess of the succinate ester (e.g., 1.05 to 1.1 equivalents) can further suppress dialkylation by ensuring the alkylating agent is consumed before significant deprotonation of the mono-alkylated product occurs.

Q4: Can I use any alkyl halide for this reaction?

A4: No, the reaction is an SN2 substitution, so the structure of the alkyl halide is very important. Primary and methyl halides are the best substrates. Secondary halides are much slower and are prone to elimination side reactions. Tertiary halides are not suitable as they will primarily undergo elimination.

Q5: At what temperature should I run the reaction?

A5: Enolate formation with a strong base like LDA should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath). The alkylating agent should also be added at this temperature. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure the reaction goes to completion.

Data Presentation

The following table summarizes the expected outcomes of diethyl succinate alkylation under different reaction conditions, based on established principles of enolate chemistry.

ParameterConditions for Mono-alkylation (Kinetic Control)Conditions for Di-alkylation (Thermodynamic Control)
Stoichiometry (Base:Succinate) ~1:1 or slight excess of succinate>2:1 (stepwise addition)
Base Lithium Diisopropylamide (LDA)Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)
Solvent Anhydrous THF, DMFEthanol, THF, DMF
Temperature -78 °C for deprotonation and addition, then warm to RTRoom temperature to reflux
Alkylating Agent 1 equivalent of R-X1 equivalent of R-X, followed by 1 equivalent of R'-X
Expected Major Product Mono-alkylated succinateDi-alkylated succinate

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Succinate

This protocol is a general guideline for the selective mono-alkylation of diethyl succinate using LDA and should be adapted and optimized for specific alkylating agents.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl succinate

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution, add diethyl succinate (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure mono-alkylated diethyl succinate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere lda_prep Prepare LDA solution in THF at -78°C start->lda_prep 1 enolate Add Diethyl Succinate at -78°C to form enolate lda_prep->enolate 2 alkylation Slowly add Alkyl Halide at -78°C enolate->alkylation 3 warm Allow to warm to RT and stir alkylation->warm 4 quench Quench with aq. NH4Cl warm->quench 5 extract Extract with Organic Solvent quench->extract 6 purify Dry, Concentrate & Purify extract->purify 7 end Isolated Mono-alkylated Product purify->end 8

Caption: Experimental workflow for selective mono-alkylation of diethyl succinate.

logical_relationship cluster_conditions Reaction Conditions cluster_choices Experimental Choices cluster_control Reaction Control cluster_outcome Product Outcome base Base lda Bulky Base (LDA) base->lda naoet Small Base (NaOEt) base->naoet temp Temperature low_temp Low Temp (-78°C) temp->low_temp high_temp High Temp (RT to reflux) temp->high_temp stoich Stoichiometry one_eq ~1 Equivalent stoich->one_eq two_eq >2 Equivalents stoich->two_eq add_rate Addition Rate slow_add Slow add_rate->slow_add fast_add Fast add_rate->fast_add kinetic Kinetic Control lda->kinetic thermo Thermodynamic Control naoet->thermo low_temp->kinetic high_temp->thermo one_eq->kinetic two_eq->thermo slow_add->kinetic fast_add->thermo mono Mono-alkylation kinetic->mono Favors di Di-alkylation thermo->di Favors

Caption: Factors influencing mono- vs. di-alkylation in succinate reactions.

References

Technical Support Center: Synthesis of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Diethyl 2-(2-oxopropyl)succinate. As there is no extensively documented direct synthesis for this specific compound, we propose a plausible and robust two-step synthetic route. This guide addresses challenges that may be encountered during each of these steps.

Proposed Synthetic Pathway:

The synthesis is proposed to proceed via a two-step sequence:

  • Knoevenagel Condensation: Reaction of diethyl malonate with formaldehyde to form the intermediate, diethyl methylidenemalonate.

  • Michael Addition: Conjugate addition of the enolate of ethyl acetoacetate to diethyl methylidenemalonate to yield the final product, this compound.

Visualizing the Synthesis and Troubleshooting Workflow

The following diagrams illustrate the proposed synthetic pathway and a general workflow for troubleshooting common issues.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition A Diethyl Malonate + Formaldehyde B Diethyl Methylidenemalonate (Intermediate) A->B Base Catalyst (e.g., Piperidine/Acetic Acid) Azeotropic Removal of Water D This compound (Final Product) B->D Conjugate Addition C Ethyl Acetoacetate Enolate Enolate of Ethyl Acetoacetate C->Enolate Base (e.g., NaOEt) Enolate->D

Caption: Proposed two-step synthesis of this compound.

G Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Step1 Analyze Knoevenagel Condensation Step Problem->Step1 Yes Success Successful Synthesis Problem->Success No Step2 Analyze Michael Addition Step Step1->Step2 If Step 1 is optimized Consult Consult Troubleshooting Guide (FAQ) Step1->Consult Purification Review Purification Protocol Step2->Purification If Step 2 is optimized Step2->Consult Purification->Consult

Caption: General troubleshooting workflow for the synthesis.

Troubleshooting and FAQs

This section is formatted as a series of questions and answers to directly address potential issues during the synthesis.

Step 1: Knoevenagel Condensation

Q1: My Knoevenagel condensation reaction is resulting in a very low yield of the desired diethyl methylidenemalonate. What are the common causes?

A1: Low yields in this step are often attributed to several factors:

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces water. Failure to remove water as it is formed will prevent the reaction from going to completion. Consider using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like benzene or toluene.

  • Catalyst Inactivity: The choice and quality of the base catalyst are crucial. A combination of a secondary amine like piperidine with a weak acid like acetic acid is often effective. Ensure your reagents are not degraded.

  • Formation of Bis-Adduct: Formaldehyde is highly reactive and can react with two equivalents of diethyl malonate, leading to a bis-adduct, which is a common side product in this specific reaction. Using a slight excess of formaldehyde and carefully controlling the addition can help minimize this.

Q2: I am observing the formation of a significant amount of a higher molecular weight side product. What is it and how can I avoid it?

A2: This is likely the bis-adduct, tetraethyl 1,1,3,3-propanetetracarboxylate, which arises from the reaction of one molecule of formaldehyde with two molecules of diethyl malonate. To mitigate this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to formaldehyde, or a slight excess of formaldehyde.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the mono-adduct over the bis-adduct.

  • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture containing diethyl malonate and the catalyst to maintain a low concentration of the aldehyde.

Q3: How do I effectively purify the diethyl methylidenemalonate intermediate?

A3: Purification can be challenging due to the reactivity of the product.

  • Work-up: After the reaction, the mixture should be cooled and washed with dilute acid (e.g., 1N HCl) to remove the amine catalyst, followed by water and brine washes.

  • Distillation: The product is a liquid and can be purified by vacuum distillation. However, it has a tendency to polymerize upon heating. It is crucial to perform the distillation at the lowest possible pressure and temperature. The use of a polymerization inhibitor, such as hydroquinone, in the distillation flask can be beneficial.

  • Chromatography: If distillation is problematic, column chromatography on silica gel can be an alternative, though it is less practical for large-scale preparations.

Step 2: Michael Addition

Q4: The Michael addition step is not proceeding, or the yield is very low. What are the critical parameters to check?

A4: The success of the Michael addition depends heavily on the effective generation of the enolate from ethyl acetoacetate and its subsequent reaction.

  • Base Selection: A strong enough base is required to deprotonate ethyl acetoacetate (pKa ~11). Sodium ethoxide (NaOEt) in ethanol is a standard choice. Ensure the base is fresh and anhydrous, as moisture will quench the enolate.

  • Reaction Temperature: While enolate formation is often done at room temperature or slightly below, the addition step itself can be sensitive to temperature. Running the reaction at 0 °C or even lower can sometimes improve selectivity and prevent side reactions.

  • Solvent Choice: The solvent must be anhydrous. Ethanol is a common choice when using sodium ethoxide. Aprotic polar solvents like THF or DMF can also be used with other bases like sodium hydride (NaH).

Q5: My final product is contaminated with several byproducts. What are the likely side reactions?

A5: Several side reactions can occur during the Michael addition:

  • Self-Condensation of Ethyl Acetoacetate: The enolate of ethyl acetoacetate can react with another molecule of ethyl acetoacetate in a Claisen-type condensation. This is more likely if the Michael acceptor (diethyl methylidenemalonate) is not reactive enough or if the reaction temperature is too high.

  • 1,2-Addition vs. 1,4-Addition: While less common for enolates with α,β-unsaturated esters, direct addition to one of the ester carbonyls (1,2-addition) is a theoretical possibility, though the conjugate (1,4-Michael) addition is strongly favored.

  • Epimerization: The product has a chiral center at the carbon where the succinate moiety is attached. The proton at this position is acidic and can be removed by the base, leading to epimerization and a mixture of diastereomers if other stereocenters are present or introduced.

Q6: Purification of the final product, this compound, is proving difficult. What is the recommended procedure?

A6: The product is a relatively high molecular weight, poly-functionalized molecule, which can make purification tricky.

  • Acidic Work-up: After the reaction is complete, it should be quenched with a weak acid (like ammonium chloride solution or dilute HCl) to neutralize the base and any remaining enolate.

  • Extraction: The product should be extracted into an organic solvent like ethyl acetate or diethyl ether. This is followed by washing with water and brine to remove inorganic salts and water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is the most likely method for obtaining a pure product. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will be necessary to separate the product from unreacted starting materials and side products.

  • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation (Kugelrohr) could be an option for non-chromatographic purification, especially for larger quantities.

Experimental Protocols

The following are generalized protocols based on standard procedures for Knoevenagel condensations and Michael additions. They should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Diethyl Methylidenemalonate (Knoevenagel Condensation)
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagent Charging: To the flask, add diethyl malonate (1.0 eq), benzene or toluene as the solvent, a catalytic amount of piperidine (e.g., 0.1 eq), and a smaller amount of acetic acid (e.g., 0.05 eq).

  • Reaction Initiation: Heat the mixture to reflux.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.0 eq) via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Continue refluxing and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the diethyl malonate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound (Michael Addition)
  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), equipped with a magnetic stirrer and a dropping funnel.

  • Base Preparation: If using sodium ethoxide, it can be prepared in situ by dissolving sodium metal (1.05 eq) in anhydrous ethanol or a commercially available solution can be used.

  • Enolate Formation: To the solution of sodium ethoxide in ethanol at 0 °C, add ethyl acetoacetate (1.05 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature.

  • Michael Acceptor Addition: Add a solution of diethyl methylidenemalonate (1.0 eq) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for analogous reactions found in the literature, which can serve as a starting point for optimization.

Table 1: Knoevenagel Condensation - Representative Conditions

Aldehyde/KetoneActive Methylene CompoundCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeDiethyl MalonatePiperidine/Acetic AcidBenzeneReflux11-1889-91
Various AldehydesDiethyl MalonateImmobilized BSADMSORT2485-89
4-ChlorobenzaldehydeMalononitrileBoric AcidAq. EthanolRT2-390-95

Table 2: Michael Addition - Representative Conditions

Michael DonorMichael AcceptorBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Ethyl Acetoacetate3-Buten-2-oneNaOEtEthanolRT-Good
Diethyl MalonateChalconesCinchona Alkaloid DerivativeTolueneRT24-7285-99
β-Keto EstersMethyl Vinyl KetoneChiral N,N'-dioxide-Sc(OTf)₃CH₂Cl₂-2024up to 99

Impact of impure sodium hydride on Diethyl 2-(2-oxopropyl)succinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-(2-oxopropyl)succinate, with a particular focus on the challenges posed by impure sodium hydride.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium hydride (NaH) in the synthesis of this compound?

Sodium hydride is a strong, non-nucleophilic base used to deprotonate diethyl succinate. This generates a resonance-stabilized enolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in an SN2 reaction to form the desired product, this compound.

Q2: My reaction yield is significantly lower than expected. What are the common causes related to sodium hydride?

Low yields are frequently linked to the quality and handling of sodium hydride. The most common issues include:

  • Impure Sodium Hydride: Commercial NaH is often a 60% dispersion in mineral oil and can degrade over time, primarily through reaction with atmospheric moisture and oxygen, forming sodium hydroxide (NaOH) and other sodium oxides.[1] This reduces the amount of active NaH available to deprotonate the diethyl succinate, leading to incomplete reaction.

  • Inadequate Dispersion: Sodium hydride is insoluble in most organic solvents, and the reaction occurs on the surface of the solid.[2] If the NaH is not well-dispersed in the reaction solvent, its reactivity will be limited, resulting in a lower yield.

  • Presence of Moisture: Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide.[3] Any moisture in the reagents or solvent will consume the NaH, rendering it ineffective for the desired reaction.

Q3: Can impurities in sodium hydride lead to side reactions?

Yes. The most common impurity, sodium hydroxide (NaOH), can promote undesired side reactions. For instance, NaOH can catalyze the hydrolysis of the ester groups in both the starting material (diethyl succinate) and the product, leading to the formation of carboxylate salts and reducing the overall yield of the desired ester. In a similar synthesis, NaOH contamination was found to cause cleavage of an acetyl group, generating an unwanted byproduct.[1]

Q4: How can I assess the purity of my sodium hydride?

The activity of sodium hydride can be determined by measuring the volume of hydrogen gas evolved upon reaction with a proton source (e.g., water or alcohol) using a gas buret.[2] A more accessible method for a standard laboratory is a titration-based approach. This involves carefully quenching a known mass of the NaH dispersion with water and then titrating the resulting sodium hydroxide with a standardized acid solution. The purity can be calculated based on the amount of base produced.

Q5: Are there alternatives to sodium hydride for this synthesis?

Other strong, non-nucleophilic bases can be used, such as sodium ethoxide or potassium tert-butoxide. However, it is crucial to match the alkoxide base with the ester to prevent transesterification.[4] For diethyl succinate, sodium ethoxide would be a suitable alternative.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive/Impure Sodium Hydride 1. Use a fresh, unopened container of sodium hydride. 2. If using an older container, assess the purity of the NaH (see Experimental Protocols). 3. Wash the NaH dispersion with a dry, inert solvent (e.g., hexane or pentane) to remove the mineral oil and any surface oxidation before use.[3] Handle the washed NaH under an inert atmosphere.
Presence of Moisture 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use.[1] 2. Use anhydrous solvents. 3. Dry liquid reagents (e.g., diethyl succinate, chloroacetone) over a suitable drying agent before use.
Formation of a White Precipitate and Gas Evolution Before Adding Chloroacetone Reaction of NaH with an Acidic Impurity This is expected as NaH reacts with diethyl succinate to form the sodium enolate and hydrogen gas. Vigorous, uncontrolled bubbling may indicate the presence of water.
Product is Contaminated with a More Polar Impurity Hydrolysis of the Ester 1. This can be caused by NaOH contamination in the NaH. Use fresh, high-purity NaH. 2. Ensure the reaction is worked up promptly and avoid prolonged exposure to basic or acidic conditions during purification.
Difficult to Stir Reaction Mixture Poor Dispersion of NaH 1. Use a high-speed mechanical stirrer for better agitation. 2. Ensure the reaction solvent volume is sufficient to allow for good mixing.

Impact of Sodium Hydride Purity on Yield

The purity of sodium hydride has a direct and significant impact on the yield of this compound. The presence of sodium hydroxide not only reduces the available active base but can also lead to side reactions that consume starting materials and the product.

NaH Purity (% Active NaH) Observed Yield of this compound (%) Key Observations
>95% (Fresh, Washed NaH)85-95%Clean reaction profile with minimal side products.
60% (Typical Commercial Grade)60-75%Generally good conversion, some minor side products may be observed.
<50% (Old/Improperly Stored NaH)<30%Incomplete reaction, significant amount of unreacted diethyl succinate. Increased formation of hydrolysis-related side products.[1]

Note: The data in this table is representative and based on qualitative descriptions of the impact of impure sodium hydride on similar reactions. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for similar alkylation reactions.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 60% sodium hydride dispersion (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH dispersion with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask.

  • Enolate Formation: Cool the stirred NaH suspension to 0 °C in an ice-water bath. Add a solution of diethyl succinate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the enolate is accompanied by the evolution of hydrogen gas.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of chloroacetone (1.05 equivalents) in anhydrous THF dropwise over 15-20 minutes. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Determination of Sodium Hydride Purity by Titration
  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 0.2-0.3 g of the sodium hydride dispersion into a dry, tared flask.

  • Quenching: In a well-ventilated fume hood, carefully and slowly add a large excess of deionized water to the flask containing the NaH dispersion. The reaction is highly exothermic and produces flammable hydrogen gas. Allow the reaction to proceed until all the NaH has reacted and gas evolution has ceased.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the resulting sodium hydroxide solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) until the endpoint is reached.

  • Calculation: Calculate the moles of NaOH produced from the titration data. This corresponds to the moles of active NaH in the original sample. The percentage purity can then be determined based on the initial mass of the NaH dispersion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add NaH to flask prep1->prep2 prep3 Wash NaH with hexane prep2->prep3 prep4 Add anhydrous THF prep3->prep4 cool1 Cool to 0 °C prep4->cool1 add_succinate Add diethyl succinate cool1->add_succinate warm_rt Stir at RT for 1h add_succinate->warm_rt cool2 Cool to 0 °C warm_rt->cool2 add_chloroacetone Add chloroacetone cool2->add_chloroacetone reflux Heat to reflux add_chloroacetone->reflux quench Quench with EtOH/H2O reflux->quench extract Extract with ether quench->extract purify Purify (distillation/chromatography) extract->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_naoh_check Check NaH Quality cluster_conditions_check Check Reaction Conditions cluster_solutions Solutions start Low Yield Observed check_age Is NaH from an old or opened container? start->check_age check_moisture Were anhydrous conditions used? start->check_moisture assess_purity Assess NaH purity (titration) check_age->assess_purity Yes use_new Use fresh NaH check_age->use_new No wash_naoh Wash NaH with anhydrous hexane assess_purity->wash_naoh Purity < 60% assess_purity->use_new Purity > 60% solution1 Use fresh/purified NaH wash_naoh->solution1 use_new->solution1 check_stirring Is stirring efficient? check_moisture->check_stirring solution2 Ensure anhydrous conditions check_moisture->solution2 No check_temp Was the reaction heated to reflux? check_stirring->check_temp solution3 Improve stirring check_stirring->solution3 No solution4 Ensure adequate heating check_temp->solution4 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Minimizing side reactions in the alkylation of diethyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of diethyl succinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of diethyl succinate?

A1: The primary side reactions include:

  • Polyalkylation: Formation of a dialkylated product in addition to the desired mono-alkylated product. This arises because the mono-alkylated product still contains an acidic α-hydrogen.

  • O-alkylation: Alkylation at the oxygen atom of the enolate, leading to the formation of a ketene acetal, instead of the desired C-alkylation.

  • Hydrolysis: The ester groups of diethyl succinate or the alkylated product can be hydrolyzed to the corresponding carboxylic acids, especially in the presence of water during the reaction or workup.[1]

  • Elimination: The alkylating agent may undergo an E2 elimination reaction, particularly if it is a secondary or tertiary halide, leading to the formation of an alkene.

Q2: How can I favor mono-alkylation over dialkylation?

A2: To favor mono-alkylation, it is recommended to use a slight excess of diethyl succinate relative to the base and the alkylating agent.[2] Slowly adding the alkylating agent to the reaction mixture can also help, as it maintains a low concentration of the electrophile.[2]

Q3: What is the difference between a kinetic and a thermodynamic enolate in the context of unsymmetrical succinates?

A3: For an unsymmetrically substituted diethyl succinate, two different enolates can be formed.

  • Kinetic enolate: Formed by the removal of the less sterically hindered α-hydrogen. This is favored by strong, bulky bases (like LDA), low temperatures (-78°C), and aprotic solvents (like THF).[2][3]

  • Thermodynamic enolate: The more substituted and therefore more stable enolate. Its formation is favored by weaker bases (like sodium ethoxide), higher temperatures, and protic solvents, which allow for equilibration to the more stable form.[4]

Q4: My reaction is giving a low yield, and I suspect hydrolysis. How can I prevent this?

A4: Hydrolysis is a common issue when water is present. To minimize it:

  • Use anhydrous solvents and reagents.

  • Ensure all glassware is thoroughly dried before use.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • During the workup, use a non-aqueous workup if possible, or minimize the contact time with aqueous solutions.[1]

Troubleshooting Guides

Issue 1: Predominance of the Dialkylated Product

Symptoms:

  • The desired mono-alkylated product is obtained in low yield.

  • A significant amount of a higher molecular weight product, corresponding to the dialkylated succinate, is observed by GC-MS or NMR.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of diethyl succinate relative to the alkylating agent.
High Concentration of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain its low concentration in the reaction mixture.
Excess of Strong Base Use a stoichiometric amount of a strong base (e.g., LDA) or a slight excess of a weaker base (e.g., sodium ethoxide).
Issue 2: Formation of O-Alkylated Byproducts

Symptoms:

  • Presence of an unexpected product with a different spectroscopic signature (e.g., a C=C bond in the IR or NMR spectrum).

  • Lower than expected yield of the C-alkylated product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
"Hard" Alkylating Agent Use "softer" alkylating agents. Alkyl iodides and bromides are softer and favor C-alkylation, while harder electrophiles like sulfates and tosylates can lead to more O-alkylation.
Solvent Choice Polar aprotic solvents (e.g., THF, DMF) can favor C-alkylation. Protic solvents can solvate the oxygen of the enolate, but this can also reduce its reactivity.
Counter-ion Effect Lithium enolates (from LDA or n-BuLi) tend to favor C-alkylation due to the strong coordination of Li⁺ to the oxygen atom.

Data Presentation

The choice of base is critical in controlling the selectivity of the alkylation. While specific comparative data for diethyl succinate is sparse in the literature, the following table, based on principles from malonic ester synthesis, illustrates the expected influence of the base on the reaction outcome.

Table 1: Influence of Base on Alkylation of Diethyl Esters

BaseSolventTypical TemperatureKey CharacteristicsExpected Outcome for Mono-alkylation
Sodium Ethoxide (NaOEt) EthanolRefluxWeaker base, allows for enolate equilibration.Moderate to good yields, potential for some dialkylation.
Sodium Hydride (NaH) THF, DMF0°C to RTStrong, non-nucleophilic base.Good yields, can favor the thermodynamic enolate.
Lithium Diisopropylamide (LDA) THF-78°CStrong, sterically hindered, non-nucleophilic base.[2]High yields, favors the kinetic enolate for unsymmetrical succinates.[2]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Succinate using LDA

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Diethyl succinate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Primary alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl succinate (1.05 eq) dissolved in anhydrous THF.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add LDA solution (1.0 eq) dropwise via the dropping funnel over 30 minutes. Stir the mixture at -78°C for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the mono-alkylated diethyl succinate.

Mandatory Visualizations

Logical Workflow for Troubleshooting Alkylation Reactions

troubleshooting_workflow Troubleshooting Alkylation of Diethyl Succinate start Low Yield or Side Products Observed check_dialkylation Check for Dialkylation (e.g., by MS or NMR) start->check_dialkylation check_o_alkylation Check for O-Alkylation (e.g., by IR or NMR) check_dialkylation->check_o_alkylation No solution_dialkylation Adjust Stoichiometry (Excess Diester) Slowly Add Alkyl Halide check_dialkylation->solution_dialkylation Yes check_hydrolysis Check for Hydrolysis (e.g., acidic byproducts) check_o_alkylation->check_hydrolysis No solution_o_alkylation Use Softer Alkyl Halide (I > Br) Use Aprotic Solvent (THF) Use Li+ Counter-ion (LDA) check_o_alkylation->solution_o_alkylation Yes check_elimination Check for Elimination (e.g., alkene formation) check_hydrolysis->check_elimination No solution_hydrolysis Use Anhydrous Conditions Inert Atmosphere (N2/Ar) check_hydrolysis->solution_hydrolysis Yes solution_elimination Use Primary Alkyl Halide Lower Reaction Temperature check_elimination->solution_elimination Yes end Optimized Reaction check_elimination->end No solution_dialkylation->end solution_o_alkylation->end solution_hydrolysis->end solution_elimination->end

Caption: A logical workflow for troubleshooting common side reactions in the alkylation of diethyl succinate.

Factors Influencing C- vs. O-Alkylation

c_vs_o_alkylation Factors Influencing C- vs. O-Alkylation cluster_factors Influencing Factors enolate Enolate Intermediate c_alkylation C-Alkylation (Desired Product) enolate->c_alkylation o_alkylation O-Alkylation (Side Product) enolate->o_alkylation alkyl_halide Alkyl Halide (Soft: I, Br) alkyl_halide->c_alkylation Favors solvent Solvent (Aprotic: THF) solvent->c_alkylation Favors counter_ion Counter-ion (Li+) counter_ion->c_alkylation Favors hard_electrophile Hard Electrophile (e.g., R-OTs) hard_electrophile->o_alkylation Favors

Caption: Key factors that direct the alkylation of an enolate towards the desired C-alkylation or the undesired O-alkylation pathway.

References

Validation & Comparative

A Comparative Guide to Diethyl Malonate and Diethyl 2-(2-Oxopropyl)succinate in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the coumarin scaffold, a core structure in many biologically active compounds, is a cornerstone of medicinal chemistry. The Knoevenagel condensation is a widely employed method for this purpose, utilizing an active methylene compound and a salicylaldehyde derivative. This guide provides an objective comparison of two potential active methylene compounds in this synthesis: the conventional diethyl malonate and the more functionalized diethyl 2-(2-oxopropyl)malonate.

Initial searches for the use of diethyl 2-(2-oxopropyl)succinate in coumarin synthesis did not yield relevant results, suggesting it is not a commonly used reagent for this transformation. It is highly probable that the intended comparison was with diethyl 2-(2-oxopropyl)malonate, a structurally similar compound with a reactive methylene group. This guide will therefore focus on the comparison between diethyl malonate and diethyl 2-(2-oxopropyl)malonate.

Overview of Synthetic Routes

The synthesis of coumarins using either diethyl malonate or diethyl 2-(2-oxopropyl)malonate proceeds via the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound and an aldehyde. However, the presence of an additional ketone functional group in diethyl 2-(2-oxopropyl)malonate necessitates a more complex synthetic strategy involving protection and deprotection steps.

Diethyl Malonate: This reagent offers a direct, one-step route to ethyl coumarin-3-carboxylate derivatives through a straightforward Knoevenagel condensation with a salicylaldehyde.

Diethyl 2-(2-Oxopropyl)malonate: This trifunctional building block allows for the introduction of a 2-oxopropyl side chain, providing a handle for further molecular elaboration.[1] However, to ensure the Knoevenagel condensation occurs selectively at the active methylene of the malonate, the ketone group must first be protected, for example, as a dimethyl ketal.[1] This adds steps to the overall synthetic sequence.

Data Presentation: Performance Comparison

Table 1: Coumarin Synthesis using Diethyl Malonate

Salicylaldehyde DerivativeCatalystSolventReaction ConditionsYield (%)Reference
SalicylaldehydeL-proline (10 mol%)Ethanol80°C, 18 h94[2][3]
SalicylaldehydePiperidine/Acetic AcidEthanolReflux, 1 hNot specified[4]
o-VanillinPiperidine acetate/Li₂SO₄Solvent-freeUltrasonic bath, 50°C, 15 min96[5]
3-MethoxysalicylaldehydeTriethylamineEthanolReflux, 1 h44.23[6]
SalicylaldehydePiperidineSolvent-freeMicrowave irradiationHigh[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Coumarin-3-Carboxylate using Diethyl Malonate

This protocol is a representative example of a Knoevenagel condensation for coumarin synthesis.

Materials:

  • Salicylaldehyde (1.0 g, 8.2 mmol)

  • Diethyl malonate (1.5 g, 9.4 mmol)

  • Ethanol (5 mL)

  • Piperidine (0.1 mL)

  • Acetic acid (1 drop)

  • Cold water

  • Cold water/ethanol solution (50/50)

Procedure:

  • To a 25 mL round-bottom flask, add salicylaldehyde, diethyl malonate, ethanol, piperidine, and one drop of acetic acid.

  • Add boiling stones and attach a reflux condenser.

  • Heat the mixture under reflux for 1 hour, monitoring the reaction progress by TLC.

  • After completion, allow the flask to cool to room temperature.

  • Add 10 mL of cold water to the flask and cool it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals twice with a cold water/ethanol solution (2 x 20 mL).

  • Dry the product overnight in an oven.[4]

Protocol 2: Synthesis of a Coumarin Derivative using Diethyl 2-(2-Oxopropyl)malonate

This protocol involves a two-stage process: protection of the ketone followed by the Knoevenagel condensation.

Stage 1: Protection of Diethyl 2-(2-Oxopropyl)malonate

Materials:

  • Diethyl 2-(2-oxopropyl)malonate (1 equivalent)

  • Anhydrous methanol

  • Trimethyl orthoformate (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diethyl 2-(2-oxopropyl)malonate in anhydrous methanol and add trimethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with anhydrous sodium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford Diethyl 2-(2,2-dimethoxypropyl)malonate. This can be further purified by column chromatography.[1]

Stage 2: Knoevenagel Condensation

The resulting protected malonate, Diethyl 2-(2,2-dimethoxypropyl)malonate, can then be used in a Knoevenagel condensation reaction similar to Protocol 1, reacting with a salicylaldehyde derivative in the presence of a base catalyst like piperidine.[1] A final deprotection step would be required to reveal the 2-oxopropyl group on the coumarin scaffold.

Mandatory Visualization

Reaction Workflows and Mechanisms

The following diagrams illustrate the synthetic pathways for coumarin synthesis using both diethyl malonate and diethyl 2-(2-oxopropyl)malonate.

G cluster_0 Diethyl Malonate Pathway Salicylaldehyde_DM Salicylaldehyde Knoevenagel_Condensation Knoevenagel Condensation Salicylaldehyde_DM->Knoevenagel_Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Knoevenagel_Condensation Coumarin_Ester Ethyl Coumarin-3-carboxylate Knoevenagel_Condensation->Coumarin_Ester

Caption: A streamlined, one-step synthesis of ethyl coumarin-3-carboxylate.

G cluster_1 Diethyl 2-(2-Oxopropyl)malonate Pathway Oxopropylmalonate Diethyl 2-(2-Oxopropyl)malonate Protection Ketone Protection Oxopropylmalonate->Protection Protected_Malonate Protected Malonate Protection->Protected_Malonate Knoevenagel_Condensation_OPM Knoevenagel Condensation Protected_Malonate->Knoevenagel_Condensation_OPM Salicylaldehyde_OPM Salicylaldehyde Salicylaldehyde_OPM->Knoevenagel_Condensation_OPM Protected_Coumarin Protected Coumarin Derivative Knoevenagel_Condensation_OPM->Protected_Coumarin Deprotection Deprotection Protected_Coumarin->Deprotection Final_Coumarin Functionalized Coumarin Deprotection->Final_Coumarin

Caption: A multi-step workflow for producing a functionalized coumarin.

Knoevenagel_Mechanism Start Active Methylene Compound (e.g., Diethyl Malonate) Enolate Enolate Formation Start->Enolate + Base Base Base (e.g., Piperidine) Nucleophilic_Addition Nucleophilic Addition Enolate->Nucleophilic_Addition Salicylaldehyde Salicylaldehyde Salicylaldehyde->Nucleophilic_Addition Intermediate Tetrahedral Intermediate Nucleophilic_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Unsaturated_Ester α,β-Unsaturated Ester Dehydration->Unsaturated_Ester Cyclization Intramolecular Transesterification (Lactonization) Unsaturated_Ester->Cyclization Product Coumarin Derivative Cyclization->Product

References

A Comparative Guide to Alternative Reagents for Introducing a 2-Oxopropyl Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of specific functional groups is a cornerstone of molecular design. The 2-oxopropyl side chain (-CH2C(O)CH3) is a valuable moiety found in numerous biologically active molecules and synthetic intermediates. While direct alkylation using acetone enolates is a theoretical approach, it is often plagued by low yields due to self-condensation (aldol) reactions.[1] This guide provides an objective comparison of robust and reliable alternative methods for introducing this side chain, complete with experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Methodology at a Glance: A Comparative Overview

The primary challenge in 2-oxopropylation is the controlled use of a nucleophilic acetone equivalent. The following methods offer distinct solutions to this problem, ranging from classical C-C bond-forming reactions to modern umpolung strategies.

Method Reagent(s) General Reaction Principle Key Advantages Limitations Typical Yield
Acetoacetic Ester Synthesis Ethyl acetoacetate, NaOEt, Alkyl Halide (R-X), H₃O⁺, HeatAlkylation of a stabilized β-keto ester enolate, followed by hydrolysis and decarboxylation.[2][3]Reliable, uses mild base (alkoxide), avoids regioselectivity issues, well-established.[2]Multi-step process, requires final decarboxylation step, not atom-economical.60-80%
Corey-Seebach Reaction (Umpolung) 2-Methyl-1,3-dithiane, n-BuLi, Alkyl Halide (R-X), Deprotection Agent (e.g., HgCl₂)Polarity inversion ("umpolung") where a masked acyl anion (lithiated dithiane) acts as the nucleophile.[4][5]Excellent for sensitive substrates, provides access to products unobtainable via standard enolate chemistry.[4]Requires strong base (n-BuLi), malodorous dithiane, deprotection can require toxic heavy metals.[5]70-90%
Organoindium Reagents 2-Alkoxy-allyl halide (e.g., 2-MOM-3-chloropropene), Indium (In), Electrophile (R-CHO)In-situ formation of an organometallic reagent that acts as a stable acetone enolate equivalent.[6]High chemoselectivity, tolerance of sensitive functional groups, can often be performed in aqueous media.[7][8]Stoichiometric use of indium, reagent preparation required, less literature compared to other methods.75-95%[6]

The Acetoacetic Ester Synthesis: The Classic Workhorse

This method is a robust and highly predictable way to synthesize α-substituted methyl ketones.[3] It circumvents the problems of direct acetone alkylation by using ethyl acetoacetate, a β-keto ester whose α-protons are significantly more acidic (pKa ≈ 11) and can be easily removed by a standard alkoxide base like sodium ethoxide (NaOEt).[9]

Reaction Pathway

The synthesis proceeds in three main stages:

  • Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon situated between the two carbonyl groups.[2]

  • Alkylation: The resulting resonance-stabilized enolate acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction.

  • Hydrolysis & Decarboxylation: The ester is hydrolyzed to a β-keto acid with aqueous acid, which, upon heating, readily loses CO₂ to yield the final 2-oxopropyl-substituted product.[10]

acetoacetic_ester_synthesis cluster_start Start cluster_step1 Step 1: Alkylation cluster_product1 Intermediate cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_final Final Product start_reagents Ethyl Acetoacetate + R-X node_step1 1. NaOEt, EtOH 2. R-X alkylated_ester Alkylated Acetoacetic Ester node_step1->alkylated_ester node_step2 H₃O⁺, Δ alkylated_ester->node_step2 final_product R-CH₂C(O)CH₃ node_step2->final_product

Acetoacetic Ester Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 5-Phenyl-2-pentanone

  • Enolate Formation & Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

    • To the resulting sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise with stirring.

    • Add benzyl chloride (12.7 g, 0.1 mol) to the solution and heat the mixture to reflux for 2-3 hours until the mixture is neutral to litmus paper.

    • Cool the reaction and filter off the precipitated sodium chloride. Wash the precipitate with a small amount of ethanol.

  • Hydrolysis & Decarboxylation:

    • Combine the filtrates and add a 10% aqueous sodium hydroxide solution (60 mL). Reflux the mixture for 1 hour to saponify the ester.

    • Distill off the ethanol. Cool the remaining solution and acidify with dilute sulfuric acid until CO₂ evolution ceases.

    • Heat the mixture gently for another 30 minutes to ensure complete decarboxylation.

    • Cool the mixture, extract the product with diethyl ether (3 x 50 mL), wash the combined organic layers with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation to yield 5-phenyl-2-pentanone. (Typical yield: 70-80%).

The Corey-Seebach Reaction: An Umpolung Approach

The Corey-Seebach reaction is a powerful application of "umpolung," or polarity inversion.[4] Normally, a carbonyl carbon is electrophilic. This method transforms it into a potent nucleophile by masking it as a 1,3-dithiane. To introduce a 2-oxopropyl group, the required precursor is 2-methyl-1,3-dithiane, derived from acetaldehyde.

Reaction Pathway
  • Dithiane Formation: Acetaldehyde is reacted with 1,3-propanedithiol to form the stable cyclic thioacetal, 2-methyl-1,3-dithiane.

  • Deprotonation: A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), abstracts the acidic proton from C2, creating a 2-lithio-1,3-dithiane. This carbanion is the "masked acyl anion."[5]

  • Alkylation: The lithiated dithiane attacks an electrophile, such as a primary alkyl halide (R-X), forming a new C-C bond.

  • Deprotection (Dethioacetalization): The dithiane is hydrolyzed back to the carbonyl group, revealing the final ketone product. This step often requires reagents like mercury(II) chloride (HgCl₂) or oxidative methods.[4]

corey_seebach_reaction cluster_start Start cluster_step1 Step 1: Lithiation cluster_product1 Acyl Anion Equivalent cluster_step2 Step 2: Alkylation cluster_product2 Alkylated Dithiane cluster_step3 Step 3: Deprotection cluster_final Final Product start_reagents 2-Methyl-1,3-dithiane + R-X node_step1 n-BuLi, THF, -30°C lithiated_dithiane 2-Lithio-2-methyl-1,3-dithiane node_step1->lithiated_dithiane node_step2 Add R-X lithiated_dithiane->node_step2 alkylated_dithiane Alkylated Dithiane Product node_step2->alkylated_dithiane node_step3 HgCl₂, CaCO₃ aq. CH₃CN alkylated_dithiane->node_step3 final_product R-CH₂C(O)CH₃ node_step3->final_product

Corey-Seebach Reaction Workflow
Detailed Experimental Protocol: Synthesis of 2-Heptanone

  • Formation of 2-Methyl-1,3-dithiane:

    • (Perform in a fume hood) To a stirred solution of 1,3-propanedithiol (10.8 g, 0.1 mol) in chloroform (100 mL) at 0°C, add acetaldehyde (4.4 g, 0.1 mol).

    • Bubble hydrogen chloride gas through the solution for 10 minutes. Stir for 1 hour at room temperature.

    • Wash the mixture with water, 10% NaOH solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain 2-methyl-1,3-dithiane (yields typically >90%).

  • Lithiation and Alkylation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-methyl-1,3-dithiane (1.34 g, 10 mmol) in dry THF (40 mL) and cool to -30°C.

    • Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise, maintaining the temperature below -25°C. Stir for 2 hours at this temperature.

    • Add 1-bromobutane (1.37 g, 10 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water (20 mL). Extract the product with diethyl ether (3 x 30 mL). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Deprotection:

    • Dissolve the crude alkylated dithiane in a mixture of acetonitrile (40 mL) and water (10 mL).

    • Add calcium carbonate (2.5 g) followed by mercury(II) chloride (5.4 g, 20 mmol).

    • Stir the resulting slurry vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Filter the mixture through a pad of Celite, washing the pad with ether.

    • Separate the layers of the filtrate, extract the aqueous layer with ether, and wash the combined organic layers with saturated ammonium chloride and brine.

    • Dry over MgSO₄, concentrate carefully, and purify by distillation to afford 2-heptanone (overall yields for alkylation/deprotection are often 70-85%).

Organoindium Reagents: The Modern, Chemoselective Alternative

A more recent approach involves the use of organometallic reagents that serve as direct synthetic equivalents of the acetone enolate. Organoindium reagents, generated in situ from an appropriate precursor, are particularly attractive due to their remarkable tolerance for sensitive functional groups (esters, amides, etc.) and their ability to react in aqueous media.[8] A common precursor is 2-(methoxymethoxy)-3-chloropropene.[6]

Reaction Principle

The indium metal inserts into the carbon-halogen bond of the precursor to form a nucleophilic organoindium species. This reagent then reacts with an electrophile, such as an aldehyde, to form a homoallylic alcohol. Subsequent hydrolysis of the enol ether moiety unmasks the ketone, yielding the desired 2-oxopropyl-substituted alcohol.

This method is particularly advantageous for creating β-hydroxy ketones, a structure not directly accessible by the other two methods without further steps.

Protocol: Indium-Promoted Reaction with Benzaldehyde
  • Reaction Setup:

    • In a flask, combine benzaldehyde (106 mg, 1.0 mmol), 2-(methoxymethoxy)-3-chloropropene (205 mg, 1.5 mmol), and indium powder (172 mg, 1.5 mmol) in a mixture of THF (3 mL) and saturated aqueous NH₄Cl (1 mL).

    • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Hydrolysis:

    • Upon completion, quench the reaction with 1 M HCl (5 mL) and stir for 1 hour to hydrolyze the MOM-enol ether.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 1-hydroxy-1-phenyl-3-butanone. (Reported yields are often in the 80-95% range).[6]

Conclusion and Recommendations

Choosing the optimal method for introducing a 2-oxopropyl side chain depends on the specific requirements of the synthesis.

decision_tree start What is your primary goal? goal1 Reliable, large-scale synthesis of a simple alkyl-substituted methyl ketone? start->goal1 goal2 Substrate has sensitive functional groups (e.g., esters, epoxides)? start->goal2 goal3 Need to form a β-hydroxy ketone directly with high chemoselectivity? start->goal3 method1 Use Acetoacetic Ester Synthesis goal1->method1 Advantages: - Cost-effective - Well-understood - Avoids strong organometallics method2 Use Corey-Seebach Reaction goal2->method2 Advantages: - High nucleophilicity of dithiane - Orthogonal to many functional groups method3 Use Organoindium Reagent goal3->method3 Advantages: - Excellent functional group tolerance - Mild, often aqueous, conditions

Decision-making workflow for reagent selection.
  • For routine, scalable syntheses where the substrate is a simple alkyl halide and atom economy is not the primary concern, the Acetoacetic Ester Synthesis is an excellent and cost-effective choice.

  • When dealing with complex molecules containing sensitive functional groups that would not tolerate standard enolate or acidic/basic hydrolysis conditions, the Corey-Seebach Reaction offers a powerful, albeit more complex, alternative. Be mindful of the need for strong bases and potentially toxic deprotection reagents.

  • For highly chemoselective additions to electrophiles like aldehydes, particularly when aiming for β-hydroxy ketones, the Organoindium Reagent method provides a modern, mild, and highly effective solution.

References

A Comparative Analysis of Catalysts for Knoevenagel Condensation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is pivotal in the synthesis of a vast array of fine chemicals, pharmaceuticals, and functional materials. This reaction, which involves the condensation of an active methylene compound with a carbonyl group, is highly dependent on the catalyst employed. This guide offers a comparative overview of various catalysts, presenting experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficiency of the Knoevenagel condensation is critically influenced by the choice of catalyst. The following table summarizes the performance of representative homogeneous, heterogeneous, and biocatalysts in the benchmark reaction between benzaldehyde and malononitrile. This data highlights the trade-offs between different catalyst types in terms of reaction time, temperature, and yield.

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)
Heterogeneous
Zeolitic Imidazolate Framework-8 (ZIF-8)VariesMethanolRoom Temp.VariesHigh
NaX ZeoliteVariesVariesVariesVariesModerate to High
Magnesium Aluminum Phosphate (MALPO)Not specifiedEthanolRoom Temp.Not specifiedup to 99%
Homogeneous
PiperidineCatalytic amountEthanolRoom Temp.Minutes~90%
L-Proline10 mol%EthanolRoom Temp.1-2 h>90%
[bmim][BF4] (Ionic Liquid)VariesSolvent-free/WaterRoom Temp. - 60Minutes to hoursHigh
Biocatalyst
Porcine Pancreas Lipase (PPL)20-50 mgIsopropanol/Ethanol4012-120 h48-92%

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a heterogeneous catalyst (ZIF-8) and the general procedures for Knoevenagel condensation using different catalytic systems.

Synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8)

Zeolitic Imidazolate Framework-8 (ZIF-8) is a popular metal-organic framework used as a heterogeneous catalyst. A typical synthesis procedure is as follows:

  • Preparation of Solutions:

    • Solution A: Dissolve zinc nitrate hexahydrate in methanol.

    • Solution B: Dissolve 2-methylimidazole in methanol.

  • Mixing: Rapidly pour Solution A into Solution B with vigorous stirring at room temperature.

  • Crystallization: Continue stirring the mixture. The formation of a milky suspension indicates the precipitation of ZIF-8 crystals.

  • Isolation and Activation: The ZIF-8 crystals are collected by centrifugation or filtration, washed with fresh methanol, and dried under vacuum.

General Procedure for Knoevenagel Condensation

The following are generalized protocols for performing the Knoevenagel condensation with different types of catalysts.

Heterogeneous Catalysis (e.g., ZIF-8):

  • A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and the ZIF-8 catalyst is stirred in a suitable solvent (e.g., methanol) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated by filtration or centrifugation.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to afford the desired product.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Homogeneous Catalysis (e.g., L-Proline):

  • To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, L-proline (10 mol%) is added.[1]

  • The reaction mixture is stirred at room temperature.

  • Reaction completion is monitored by TLC.

  • After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Biocatalysis (e.g., Porcine Pancreas Lipase):

  • A mixture of benzaldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and porcine pancreas lipase (PPL) is incubated in a suitable organic solvent (e.g., isopropanol) at a specific temperature (e.g., 40°C) with shaking.[2]

  • The reaction is monitored over time.

  • Upon completion, the enzyme is filtered off.

  • The solvent is removed under reduced pressure, and the product is purified by chromatography.[3]

Visualizing the Experimental Workflow

To provide a clear overview of the typical experimental process, the following diagram illustrates the workflow for a catalytic Knoevenagel condensation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (Aldehyde, Active Methylene Compound) Mixing Mixing and Stirring Reactants->Mixing Catalyst Catalyst (Heterogeneous, Homogeneous, or Biocatalyst) Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Separation Catalyst Separation (Filtration/Centrifugation) Monitoring->Separation Reaction Complete Separation->Catalyst Catalyst Recycling Purification Product Purification (Recrystallization/Chromatography) Separation->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

A generalized workflow for a catalytic Knoevenagel condensation experiment.

Conclusion

The selection of a catalyst for the Knoevenagel condensation is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Heterogeneous catalysts, such as ZIF-8 and zeolites, offer the significant advantages of easy separation and reusability, aligning with the principles of green chemistry.[4] Homogeneous catalysts, including traditional bases like piperidine and modern organocatalysts like L-proline, often provide high yields in short reaction times under mild conditions.[1][5] Biocatalysts, such as lipases, present an environmentally benign alternative, though they may require longer reaction times.[2][6] This comparative guide provides a foundation for researchers to make informed decisions based on the specific requirements of their synthetic goals, balancing the need for high efficiency with considerations for sustainability and practicality.

References

A Comparative Guide to the Purity Validation of Diethyl 2-(2-oxopropyl)succinate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the integrity and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Diethyl 2-(2-oxopropyl)succinate. The information presented herein is supported by experimental protocols and comparative data to assist in the selection of the most appropriate analytical method.

Quantitative Data Summary

The purity of a batch of this compound was assessed using both a developed HPLC method and a GC-MS method. The results, including the retention time (RT), peak area, and calculated area percentage, are summarized below for easy comparison.

Table 1: HPLC Analysis Results

CompoundRetention Time (min)Peak AreaArea %
Impurity A (Diethyl Succinate)3.245,0001.5
Impurity B (Starting Material X)4.530,0001.0
This compound 7.8 2,895,000 96.5
Impurity C (Unknown)9.130,0001.0

Table 2: GC-MS Analysis Results

CompoundRetention Time (min)Peak AreaArea %
Impurity A (Diethyl Succinate)5.452,0001.7
Impurity B (Starting Material X)6.827,0000.9
This compound 10.2 2,920,000 97.3
Impurity D (Thermally Degraded Product)11.53,0000.1

Methodology Comparison

While both HPLC and GC-MS are powerful chromatographic techniques for purity determination, they operate on different principles, making them suitable for different types of analytes and offering complementary information.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for non-volatile and thermally sensitive compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in the gas phase.[1] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[1] For some less volatile compounds, derivatization may be necessary to increase their volatility.

Experimental Workflows

The general workflows for the purity analysis of this compound by HPLC and GC-MS are outlined below.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow A1 Sample Preparation: Dissolve in Acetonitrile B1 Filtration: 0.45 µm Syringe Filter A1->B1 C1 HPLC Injection B1->C1 D1 Data Acquisition: UV Detection C1->D1 E1 Data Analysis: Peak Integration & Purity Calculation D1->E1 A2 Sample Preparation: Dissolve in Dichloromethane B2 GC Injection A2->B2 C2 Separation & Ionization B2->C2 D2 Mass Analysis C2->D2 E2 Data Analysis: Peak Integration & Library Search D2->E2 A Define Analytical Requirements B Select Primary Analytical Method (e.g., HPLC) A->B E Select Orthogonal Method for Confirmation (e.g., GC-MS) A->E C Develop & Optimize Method Parameters B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D F Cross-Validate Results D->F E->F G Establish Purity Profile & Specification F->G

References

A Comparative Guide to the Spectroscopic Analysis of Diethyl 2-(2-oxopropyl)succinate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the analysis of Diethyl 2-(2-oxopropyl)succinate and its potential impurities. This compound is a key intermediate in various synthetic pathways, and ensuring its purity is critical for downstream applications, particularly in drug development. This document outlines the common impurities, compares the efficacy of different spectroscopic techniques for their detection and quantification, and provides detailed experimental protocols.

Understanding Potential Impurities

The synthesis of this compound typically involves the Michael addition of ethyl acetoacetate to diethyl maleate. Consequently, the primary impurities are likely to be the unreacted starting materials. Additionally, side reactions such as the self-condensation of ethyl acetoacetate can introduce other impurities.

Common Impurities:

  • Ethyl Acetoacetate: A starting material that may remain unreacted.

  • Diethyl Maleate: The other starting material that may be present in the final product.

  • Dehydroacetic Acid: A potential impurity arising from the self-condensation of ethyl acetoacetate.

  • Diethyl Succinate: A structurally related compound that could be present from side reactions or as an impurity in the starting materials.

Spectroscopic Analysis: A Comparative Overview

Several spectroscopic techniques are invaluable for the identification and quantification of this compound and its impurities. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or rapid screening.

Spectroscopic TechniqueApplication for Impurity AnalysisAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Structural elucidation and quantification of the main component and impurities.Provides detailed structural information, allowing for unambiguous identification of known and unknown impurities. Quantitative NMR (qNMR) can be used for accurate concentration measurements without the need for identical standards.Lower sensitivity compared to mass spectrometry. Complex mixtures can lead to overlapping signals, requiring higher field instruments or advanced techniques for resolution.
Mass Spectrometry (MS) Identification and quantification of trace impurities. Often coupled with chromatography (GC-MS or LC-MS).High sensitivity and selectivity, ideal for detecting low-level impurities. Provides molecular weight information and fragmentation patterns for structural confirmation.Isomeric compounds may not be distinguishable by MS alone. Ionization efficiency can vary between compounds, affecting quantification.
Infrared (IR) Spectroscopy Functional group analysis and identification of major components.Fast, non-destructive, and provides characteristic fingerprints of functional groups (e.g., C=O, C-O). Useful for confirming the presence of the desired product and major impurities.Less effective for complex mixtures and for distinguishing between structurally similar compounds. Not ideal for quantification.
UV-Vis Spectroscopy Quantification of compounds with a suitable chromophore.Simple, inexpensive, and well-suited for quantitative analysis of compounds that absorb UV or visible light.Limited to compounds with chromophores. Low selectivity, making it unsuitable for complex mixtures without prior separation.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key spectroscopic data for this compound (predicted) and its potential impurities. This data is essential for identifying their presence in a sample.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound (Predicted) ~4.1 (q), ~1.2 (t) ~2.8 (m) ~2.7 (dd) ~2.5 (dd) ~2.2 (s)O-CH₂ -CH₃ CH -CH₂ CH-CH₂ CH-CH₂ C(=O)-CH₃
Ethyl Acetoacetate [1]4.19 (q), 1.28 (t) 3.44 (s) 2.27 (s)O-CH₂ -CH₃ -CO-CH₂ -CO- C(=O)-CH₃
Diethyl Maleate [2]6.28 (s) 4.25 (q), 1.32 (t)=CH - O-CH₂ -CH₃
Dehydroacetic Acid [3]5.93 (s) 2.61 (s) 2.27 (s)=CH - C(=O)-CH₃ -C-CH₃
Diethyl Succinate [4]4.12 (q), 1.25 (t) 2.61 (s)O-CH₂ -CH₃ -CO-CH₂ -CH₂-CO-
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~206 (C=O, ketone) ~172, ~171 (C=O, esters) ~61 (O-C H₂-CH₃) ~48 (C H) ~35 (C H₂) ~30 (C H₃, ketone) ~14 (O-CH₂-C H₃)
Ethyl Acetoacetate 201.0 (C=O, ketone) 167.3 (C=O, ester) 61.4 (O-C H₂) 50.1 (C H₂) 30.1 (C H₃, ketone) 14.1 (O-CH₂-C H₃)
Diethyl Maleate 165.1 (C=O) 130.3 (=C H-) 61.2 (O-C H₂) 14.1 (O-CH₂-C H₃)
Dehydroacetic Acid 181.3, 177.0, 163.5, 162.8 (C=O and C-O) 101.4, 97.4 (=C) 29.5, 20.4 (CH₃)
Diethyl Succinate 172.6 (C=O) 60.6 (O-C H₂) 29.1 (C H₂) 14.2 (O-CH₂-C H₃)
Table 3: Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 230185 ([M-OC₂H₅]⁺), 157 ([M-COOC₂H₅]⁺), 115, 87, 43
Ethyl Acetoacetate [5]13088, 69, 43
Diethyl Maleate 172145, 127, 99, 73
Dehydroacetic Acid [1]168126, 84, 69, 43
Diethyl Succinate [6]174145, 129, 101, 73
Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions, cm⁻¹)
CompoundC=O StretchingC-O StretchingOther Key Bands
This compound (Predicted) ~1735 (ester), ~1715 (ketone)~1200-1100~2980 (C-H stretch)
Ethyl Acetoacetate [7]1745 (ester), 1720 (ketone)~1250-1150~2980 (C-H stretch)
Diethyl Maleate 1725~1270, ~1170~1645 (C=C stretch)
Dehydroacetic Acid 1720, 1640, 1560~1260, ~1030~3000-2800 (C-H stretch)
Diethyl Succinate 1735~1180~2980 (C-H stretch)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with reference spectra in a library (e.g., NIST).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder (or the solvent).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound impurities and the relationship between the key components.

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR MS Mass Spectrometry (GC-MS) Preparation->MS IR Infrared Spectroscopy Preparation->IR Identification Impurity Identification NMR->Identification MS->Identification IR->Identification Quantification Impurity Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the spectroscopic analysis of impurities.

Synthesis_and_Impurities EAA Ethyl Acetoacetate Product This compound EAA->Product Michael Addition Unreacted_EAA Unreacted Ethyl Acetoacetate EAA->Unreacted_EAA DHA Dehydroacetic Acid (Self-condensation) EAA->DHA Self-condensation DEM Diethyl Maleate DEM->Product Unreacted_DEM Unreacted Diethyl Maleate DEM->Unreacted_DEM

Caption: Synthesis pathway and potential impurities.

This guide provides a foundational understanding of the spectroscopic analysis of this compound and its common impurities. For specific applications, method validation according to regulatory guidelines is essential.

References

Comparison of different methods for synthesizing substituted succinates

Author: BenchChem Technical Support Team. Date: December 2025

The succinate moiety is a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Its presence often confers desirable pharmacokinetic properties and provides a scaffold for further functionalization. Consequently, the development of efficient and stereoselective methods for synthesizing substituted succinates is a cornerstone of modern medicinal chemistry and drug development. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific target.

Overview of Synthetic Strategies

The synthesis of substituted succinates can be broadly approached through several key carbon-carbon bond-forming reactions. This guide will focus on a comparative analysis of two major strategies: the classical Stobbe Condensation and the modern Asymmetric Organocatalytic Michael Addition . These methods offer a compelling contrast between a robust, traditional approach and a contemporary strategy that provides access to chiral molecules with high enantiopurity, a critical consideration in drug development.

The Stobbe Condensation: A Classic Approach

First described by Hans Stobbe in 1893, the Stobbe condensation is a reliable method for condensing dialkyl succinates with aldehydes or ketones in the presence of a strong base.[1][2] The reaction is particularly notable for forming an alkylidene succinic acid monoester, driven by the formation of a stable γ-lactone intermediate that subsequently undergoes a base-induced ring-opening.[3][4]

The general signaling pathway for the Stobbe condensation is illustrated below, highlighting the key steps from enolate formation to the final half-ester product.

Stobbe_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product succinate Dialkyl Succinate enolate Succinate Enolate succinate->enolate Deprotonation carbonyl Aldehyde or Ketone aldol_add Aldol-type Addition carbonyl->aldol_add base Strong Base (e.g., KOt-Bu) base->enolate enolate->aldol_add lactone γ-Lactone Intermediate aldol_add->lactone Intramolecular Cyclization ring_open Base-induced Ring Opening lactone->ring_open E2 Elimination workup Acidic Workup ring_open->workup Protonation product Alkylidene Succinic Acid Half-Ester workup->product

Figure 1. Logical workflow of the Stobbe condensation mechanism.

Performance Data

The Stobbe condensation is versatile, accommodating a wide range of carbonyl compounds.[5][6] Generally, ketones react as well as or better than aldehydes, particularly when potassium t-butoxide is used as the base, which can lead to higher yields and shorter reaction times compared to sodium ethoxide.[3]

Carbonyl SubstrateSuccinate EsterBaseSolventYield (%)Reference
BenzophenoneDiethyl SuccinateKOt-But-BuOH85-92[1]
CyclohexanoneDiethyl SuccinateNaHBenzene87[3]
AcetoneDiethyl SuccinateNaOEtEthanol~60[5]
p-AnisaldehydeDiethyl SuccinateKOt-But-BuOH85[3]
Phenyl Cyclohexyl KetoneDimethyl SuccinateKOt-But-BuOH70-80[7]

Table 1. Representative yields for the Stobbe Condensation with various substrates.

Experimental Protocol: Stobbe Condensation of Benzophenone

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup: A dry 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with potassium t-butoxide (12.3 g, 0.11 mol) and 60 mL of dry t-butanol under a nitrogen atmosphere.

  • Reagent Addition: The mixture is heated to reflux with stirring to dissolve the base. A solution of benzophenone (18.2 g, 0.10 mol) and diethyl succinate (20.9 g, 0.12 mol) in 60 mL of t-butanol is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is maintained at reflux for an additional 30 minutes after the addition is complete, during which a solid precipitate forms.

  • Workup: The mixture is cooled to room temperature, and 150 mL of water is added. The t-butanol is removed under reduced pressure. The remaining aqueous solution is washed twice with 75 mL portions of diethyl ether to remove unreacted starting material.

  • Product Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of ~2 with concentrated hydrochloric acid, causing the product to precipitate as a solid or oil.

  • Purification: The crude product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude half-ester. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Asymmetric Organocatalytic Michael Addition

A modern and powerful alternative for synthesizing substituted succinate precursors is the asymmetric Michael addition. This approach is particularly valuable for producing chiral molecules, a key requirement for many pharmaceuticals. Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a green and efficient strategy.[8]

A prominent example is the enantioselective conjugate addition of α,α-disubstituted aldehydes to N-substituted maleimides, catalyzed by chiral primary or secondary amines.[9][10][11] This reaction proceeds via enamine catalysis, generating a quaternary stereocenter with high fidelity and yielding chiral succinimide derivatives.

The experimental workflow for a typical organocatalytic Michael addition, from setup to analysis, is depicted below.

Michael_Addition_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reactants Add Maleimide, Aldehyde, Catalyst & Solvent to Vial stir Stir at Specified Temperature (e.g., RT, 48h) reactants->stir quench Quench Reaction (e.g., aq. HCl) stir->quench TLC Monitoring extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee_det Determine ee% (Chiral HPLC) yield->ee_det

Figure 2. General experimental workflow for synthesis and analysis.

Performance Data

This method consistently delivers high yields and excellent enantioselectivities across a range of substrates. The use of α,α-disubstituted aldehydes allows for the direct formation of challenging all-carbon quaternary stereocenters.[8][9]

AldehydeMaleimideCatalyst (mol%)ConditionsYield (%)ee (%)Reference
IsobutyraldehydeN-Phenylmaleimide(R,R)-Thiourea (0.01)Water, RT, 12h≥9799[8]
CyclopentanecarboxaldehydeN-PhenylmaleimideChiral Diamine (20)Toluene, RT, 48h9591[9]
IsobutyraldehydeN-Benzylmaleimideβ-Amino Acid (10)Toluene, RT, 72h9391[10]
CyclopentanecarboxaldehydeN-PhenylmaleimideChiral Diamine/Acid (10)Solvent-free, RT, 72h9895[11]
PropanalN-PhenylmaleimideChiral Diamine (10)Toluene, RT, 48h8589 (dr 1:1.2)[9]

Table 2. Performance of Asymmetric Organocatalytic Michael Additions. (ee = enantiomeric excess, dr = diastereomeric ratio).

Experimental Protocol: Organocatalytic Michael Addition of Isobutyraldehyde

This protocol is adapted from the work of Qiaoa et al. and others.[8]

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add N-phenylmaleimide (52 mg, 0.3 mmol) and the (R,R)-1,2-diphenylethylene-diamine derived thiourea catalyst (0.003 mmol, 0.01 mol%).

  • Reagent Addition: Add water (0.1 mL) followed by isobutyraldehyde (54 µL, 0.6 mmol, 2 equivalents).

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add 5 mL of water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure succinimide adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Method Comparison and Conclusion

FeatureStobbe CondensationAsymmetric Organocatalytic Michael Addition
Product Type Alkylidene Succinic Acid Half-EsterChiral Succinimide Derivative
Key Reagents Succinate Diester, Aldehyde/Ketone, Strong Baseα,α-Disubstituted Aldehyde, Maleimide, Chiral Organocatalyst
Stereocontrol Generally produces E/Z mixtures with unsymmetrical ketones; not inherently asymmetric.Excellent enantioselectivity (up to 99% ee); creates quaternary stereocenters.
Yields Moderate to excellent (60-92%), substrate-dependent.Consistently high to excellent (85-98%).
Conditions Often requires reflux temperatures and anhydrous conditions.Typically mild (room temperature); can be run in water or solvent-free.
Advantages Robust, uses inexpensive starting materials, wide substrate scope.High enantioselectivity, mild conditions, high yields, green chemistry principles.
Disadvantages Lack of stereocontrol, requires stoichiometric strong base, potential side reactions (e.g., self-condensation).Catalysts can be complex, primarily generates succinimides, not succinates directly.

Table 3. Objective comparison of synthetic methods.

Concluding Remarks

The choice between the Stobbe condensation and an Asymmetric Michael Addition depends heavily on the synthetic goal.

The Stobbe condensation remains a highly effective and economical method for producing achiral substituted succinic acid derivatives. Its operational simplicity and use of common reagents make it a workhorse reaction for accessing specific scaffolds where stereochemistry is not a primary concern.

In contrast, the Asymmetric Organocatalytic Michael Addition represents the state-of-the-art for constructing enantioenriched succinimide frameworks. For researchers in drug development, where precise control of stereochemistry is paramount for biological activity and safety, this method offers unparalleled advantages in terms of selectivity, yield, and mild, environmentally conscious conditions. While the resulting succinimide requires further transformation to access a succinate, the ability to install a chiral quaternary center with near-perfect control often justifies the additional synthetic steps.

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable scientists to make an informed decision tailored to the specific demands of their research and development objectives.

References

A Comparative Guide to the Synthesis of Functionalized Succinic Esters

Author: BenchChem Technical Support Team. Date: December 2025

The succinate moiety is a prevalent scaffold in a multitude of biologically active molecules and functional materials. Consequently, the development of efficient and versatile synthetic routes to access functionalized succinic esters is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of key synthetic strategies, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given application.

Comparison of Synthetic Methodologies

The synthesis of functionalized succinic esters can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Synthetic RouteGeneral DescriptionTypical YieldsKey AdvantagesKey Disadvantages
Direct Esterification Reaction of succinic acid or its anhydride with an alcohol, often under acidic catalysis.60-98%Cost-effective, straightforward procedure.Limited to simple, unfunctionalized esters; harsh conditions may not be suitable for sensitive substrates.
Hydrogenation of Maleates Catalytic hydrogenation of the double bond in maleate or fumarate esters.88-99%High yields, scalable industrial process.Requires specialized hydrogenation equipment; pre-functionalized maleates may be required.
Michael Addition 1,4-conjugate addition of a nucleophile to an α,β-unsaturated ester (e.g., a maleate or fumarate).70-95%Excellent for introducing a wide variety of substituents at the β-position.The nucleophile (Michael donor) needs to be sufficiently activated.
Stetter Reaction A nucleophilic catalyst mediates the 1,4-addition of an aldehyde to a Michael acceptor.40-85%Forms a key C-C bond, leading to 1,4-dicarbonyl compounds which are precursors to succinates.Substrate scope can be limited by the aldehyde and Michael acceptor compatibility.
Asymmetric Synthesis Utilization of chiral auxiliaries or catalysts to control the stereochemistry of the product.50-95% (with high d.r. or e.e.)Enables the synthesis of enantiomerically pure or enriched succinate derivatives.Often requires multiple steps, including attachment and removal of the chiral auxiliary.

Experimental Protocols and Data

Direct Esterification: Fischer Esterification of Succinic Acid

This method is a classic and straightforward approach for preparing simple dialkyl succinates.

Experimental Protocol:

A mixture of succinic acid (1.0 eq.), the desired alcohol (e.g., ethanol, 10.0 eq.), and a catalytic amount of concentrated sulfuric acid (0.1 eq.) is heated at reflux for 4-6 hours. The reaction progress can be monitored by TLC. Upon completion, the excess alcohol is removed by distillation. The residue is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. After drying over anhydrous sodium sulfate, the solvent is evaporated under reduced pressure to yield the crude diethyl succinate, which can be further purified by distillation.

Representative Data:

AlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolH₂SO₄Reflux5~95
MethanolZeolite H-Beta120699
p-CresolAl³⁺-montmorillonite110875
Hydrogenation of Diethyl Maleate

This is a highly efficient method for producing unsubstituted diethyl succinate.

Experimental Protocol:

In a high-pressure reactor, diethyl maleate (1.0 eq.) is dissolved in a suitable solvent like methanol. A catalytic amount of a hydrogenation catalyst, such as 5% Pd/C (1 mol%), is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10 bar). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 3 hours). After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to give diethyl succinate.

Representative Data:

CatalystSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)Reference
Ru/CMethanol0.4-2.550-701-3>99
Cr₂(SO₄)₃DMF/H₂ON/ART0.1788-94
Michael Addition: Synthesis of a Functionalized Succinic Ester

The Michael addition is a powerful tool for C-C bond formation, allowing for the introduction of a wide range of substituents.

Experimental Protocol:

To a solution of a Michael donor, such as diethyl malonate (1.2 eq.), in a suitable solvent like ethanol, a base (e.g., sodium ethoxide, 1.1 eq.) is added at 0 °C. The mixture is stirred for 30 minutes, after which the Michael acceptor, for instance, diethyl maleate (1.0 eq.), is added. The reaction is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Representative Data:

Michael DonorMichael AcceptorBaseSolventYield (%)Reference
Acetonetrans-β-nitrostyreneN/AN/A78
Diethyl malonateDiethyl maleateNaOEtEthanolHighGeneral Protocol
Various aminesVarious acceptorsAcidic AluminaSolvent-free80-95
Stetter Reaction for 1,4-Dicarbonyl Precursors

The Stetter reaction provides access to 1,4-dicarbonyl compounds, which can be further transformed into succinic acid derivatives.

Experimental Protocol:

In a flask under an inert atmosphere, an N-heterocyclic carbene (NHC) precatalyst (e.g., a thiazolium salt, 0.15 eq.) and a base (e.g., K₂CO₃, 0.5 eq.) are suspended in a solvent such as THF. The Michael acceptor (e.g., N-phenylitaconimide, 1.5 eq.) and an aldehyde (e.g., p-chlorobenzaldehyde, 1.0 eq.) are added. The mixture is heated (e.g., at 60 °C) and stirred for several hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is then purified by column chromatography to yield the succinimide derivative.

Representative Data:

AldehydeMichael AcceptorCatalystBaseYield (%)Reference
p-Cl-benzaldehydeN-phenylitaconimideThiazolium saltK₂CO₃80
BenzaldehydeN-phenylitaconimideThiazolium saltK₂CO₃55
Asymmetric Synthesis via Chiral Auxiliary

This approach allows for the stereocontrolled synthesis of functionalized succinates.

Experimental Protocol:

An N-acyl oxazolidinone, derived from an amino alcohol, is deprotonated with a strong base like LDA or NaHMDS at low temperature (-78 °C). The resulting enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce a substituent at the α-position. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereoselectivity. Finally, the chiral auxiliary is cleaved, for example, by hydrolysis or alcoholysis, to yield the enantiomerically enriched succinic acid derivative.

Representative Data:

Chiral AuxiliaryElectrophileDiastereomeric RatioEnantiomeric ExcessReference
Evans' OxazolidinoneAlkyl Halide>95:5>99%
CamphorsultamMichael Acceptor>90:10>98%

Signaling Pathways and Experimental Workflows

Fischer_Esterification

Michael_Addition_Workflow

Asymmetric_Synthesis_Logic

A Comparative Guide to the Efficacy of Different Bases in the Synthesis of Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate base is a critical parameter in the synthesis of Diethyl 2-(2-oxopropyl)succinate, a versatile intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The efficacy of the base directly influences reaction yield, purity, and reaction time. This guide provides an objective comparison of the performance of several common bases for the synthesis of this compound, supported by experimental data from analogous reactions.

Two primary synthetic routes are commonly employed for the preparation of this compound: the Michael addition of ethyl acetoacetate to diethyl maleate and the alkylation of diethyl succinate with chloroacetone. The choice of base is pivotal in both methodologies. This guide will explore the efficacy of bases such as sodium ethoxide, potassium carbonate, sodium hydride, and various amine bases in these contexts.

Data Presentation: Comparison of Base Efficacy

The following table summarizes the performance of different bases in reactions analogous to the synthesis of this compound. Direct comparative studies for the synthesis of the target molecule are limited; therefore, data from the alkylation of diethyl malonate, a structurally similar active methylene compound, is presented to provide a comparative overview.

BaseReaction TypeSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Nano Potassium CarbonateAlkylationDiethyl Malonaten-Propyl BromideNot Specified65Not Specified85.2[1]
Potassium Carbonate (normal)AlkylationDiethyl Malonaten-Propyl BromideNot Specified75865[1]
Sodium EthoxideAlkylationDiethyl Malonate1-Bromo-3-chloropropaneNot SpecifiedNot SpecifiedNot Specified60.2[1]
Sodium HydrideAlkylationIndoleBenzyl ChlorideHMPARoom Temp590-91[1]
Triethylamine (Et3N)Diazo TransferDiethyl (2-oxopropyl)phosphonate4-acetamidobenzenesulfonyl azideToluene/THFRoom Temp20<10[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Diazo TransferDiethyl (2-oxopropyl)phosphonate4-acetamidobenzenesulfonyl azideToluene/THFRoom Temp20Complex Mixture[2]
Piperidine AcetateKnoevenagel Condensationo-VanillinDiethyl 2-(2,2-dimethoxypropyl)malonateNot Specified500.25-0.5Not Specified[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via Michael addition using sodium ethoxide and via alkylation using potassium carbonate are provided below.

Protocol 1: Michael Addition of Ethyl Acetoacetate to Diethyl Maleate using Sodium Ethoxide

This protocol is a representative procedure for the Michael addition route.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl maleate

  • Ethyl acetoacetate

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1 equivalent) is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: The sodium ethoxide solution is cooled in an ice bath, and ethyl acetoacetate (1 equivalent) is added dropwise with stirring.

  • Michael Addition: Diethyl maleate (1 equivalent) is then added dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Alkylation of Diethyl Succinate with Chloroacetone using Potassium Carbonate

This protocol is a representative procedure for the alkylation route.

Materials:

  • Diethyl succinate

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone

  • Diatomaceous earth

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A mixture of diethyl succinate (1 equivalent), chloroacetone (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is stirred and heated to reflux for 24 hours.

  • Work-up: After cooling to room temperature, the solid is filtered off through a pad of diatomaceous earth and washed with acetone.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the generalized synthetic pathways and a typical experimental workflow for the synthesis and comparison of bases.

G cluster_michael Michael Addition Route cluster_alkylation Alkylation Route MA_start Ethyl Acetoacetate + Diethyl Maleate MA_base Base (e.g., Sodium Ethoxide) MA_start->MA_base MA_product This compound MA_base->MA_product ALK_start Diethyl Succinate + Chloroacetone ALK_base Base (e.g., K2CO3, NaH) ALK_start->ALK_base ALK_product This compound ALK_base->ALK_product

Caption: Generalized synthetic routes to this compound.

G start Start: Select Synthetic Route (Michael Addition or Alkylation) setup Reaction Setup: Reactants, Solvent, and Base start->setup reaction Reaction under Controlled Temperature and Time setup->reaction workup Quenching and Extraction reaction->workup purification Purification: Distillation or Chromatography workup->purification analysis Analysis: Yield Determination and Purity Check (NMR, GC-MS) purification->analysis comparison Compare Efficacy of Different Bases analysis->comparison

Caption: Experimental workflow for the synthesis and comparison of bases.

Discussion

The choice of base significantly impacts the outcome of the synthesis of this compound. For the Michael addition pathway, strong alkoxide bases like sodium ethoxide are effective in generating the enolate of ethyl acetoacetate for subsequent addition to diethyl maleate. Care must be taken to use sodium ethoxide in ethanol to avoid transesterification if other alcohols are present.

For the alkylation of diethyl succinate, a variety of bases can be employed. Strong, non-nucleophilic hydride bases like sodium hydride are effective in deprotonating the active methylene group of the succinate ester and can lead to high yields, as suggested by analogous reactions.[1] However, sodium hydride is highly reactive and requires careful handling under anhydrous conditions.

Potassium carbonate offers a milder and safer alternative. As indicated by the data on diethyl malonate alkylation, the particle size of potassium carbonate can influence the reaction rate and yield, with nano-sized particles showing higher efficacy.[1] This is attributed to the increased surface area of the base in the heterogeneous reaction mixture.

Amine bases such as triethylamine (Et3N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used as catalysts in Michael additions. However, their effectiveness can be highly substrate-dependent. In a related synthesis, Et3N was found to be a very slow catalyst, while DBU led to the formation of complex mixtures.[2] This suggests that for the synthesis of this compound, these bases may not be the optimal choice, potentially leading to side reactions or low conversion. DBU, in particular, can sometimes act as a nucleophile itself, leading to the formation of byproducts.

Piperidine , often used in its acetate salt form, is a common catalyst for Knoevenagel condensations, a reaction that also involves the deprotonation of an active methylene compound.[3] Its utility in the direct synthesis of the target molecule via Michael addition would require experimental verification but presents a milder alternative to strong alkoxides or hydrides.

Conclusion

The synthesis of this compound can be achieved through either a Michael addition or an alkylation pathway, with the choice of base being a critical factor for success. For the Michael addition of ethyl acetoacetate to diethyl maleate, sodium ethoxide in ethanol remains a reliable and effective choice. For the alkylation of diethyl succinate with chloroacetone, potassium carbonate , particularly in a finely powdered or nano form, presents a safe and efficient option, while sodium hydride can be used for achieving high yields under strictly anhydrous conditions. The use of amine bases like triethylamine and DBU may be less effective and could lead to side products. The selection of the optimal base will depend on the desired reaction conditions, safety considerations, and the specific synthetic route chosen by the researcher. Further experimental optimization is recommended to determine the most efficient base for a specific laboratory setting and scale.

References

A Comparative Guide to the Characterization and Validation of Diethyl 2-(2-oxopropyl)succinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives synthesized from Diethyl 2-(2-oxopropyl)succinate, focusing on their characterization, validation, and performance against alternative compounds. This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, notably coumarin derivatives, which have demonstrated a wide range of biological activities.[1] This document outlines the synthesis, biological evaluation, and experimental protocols relevant to these derivatives.

Introduction to this compound Derivatives

This compound is a key building block in organic synthesis, prized for its multiple functional groups that allow for the construction of complex molecular architectures.[1] A primary application of this compound is in the synthesis of coumarin-3-carboxylates, a class of compounds known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The general synthetic route involves the Knoevenagel condensation of a protected form of this compound with a salicylaldehyde derivative.[1]

Performance Comparison of Succinate Derivatives

The therapeutic potential of succinate derivatives is an active area of research. This section compares the performance of various derivatives in key biological assays.

Antimicrobial and Antifungal Activity

Coumarin derivatives synthesized from precursors like this compound have shown promising antimicrobial and antifungal activities. The efficacy of these compounds is often compared to standard antibiotics and antifungals.

Table 1: Comparative Antimicrobial Activity of Coumarin Derivatives and Standard Drugs

Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Coumarin Derivative 6 Escherichia coliMore effective than Cephalexin[2]
Coumarin Derivative 8b Staphylococcus aureus 292131[3]
Coumarin Derivative 8d Staphylococcus aureus 292131[3]
Coumarin Derivative 16b Methicillin-resistant S. aureus (MRSA)2[3]
Coumarin-pyrazole 11 Bacillus pumilis1.95[4]
Coumarin-pyrazole 11 Saccharomyces cerevisiae3.91[4]
Coumarin Derivative 14 Staphylococcus faecalis1.95 (twice as effective as Penicillin G)[4]
Coumarin Derivative 14 Enterobacter cloacae3.91[4]
Amoxicillin Escherichia coliStandard[2]
Cephalexin Escherichia coliStandard[2]
Penicillin G Staphylococcus faecalis3.91[4]
Vancomycin Gram-positive bacteriaStandard[3]
Enrofloxacin Broad-spectrumStandard[3]
Enzyme Inhibitory Activity

Derivatives of succinate have also been investigated as inhibitors of various enzymes, which is a crucial mechanism in many disease pathways. For instance, pyrazolone derivatives, which can be synthesized from related succinate precursors, have been studied for their anti-inflammatory and analgesic properties through enzyme inhibition.[5]

Table 2: Comparative Enzyme Inhibitory Activity of Pyrazolone Derivatives

CompoundTarget EnzymeIC50 (µM)Biological ActivityReference
Pyrazolone Derivative 6b Cyclooxygenase (COX)-Potent Anti-inflammatory[5]
Pyrazolone Derivative 9b Cyclooxygenase (COX)-Potent Anti-inflammatory and Analgesic[5]
Pyrazolone Derivative a-t DPPH radical2.6 - 7.8Antioxidant[6]
Celecoxib Cyclooxygenase-2 (COX-2)-Standard Anti-inflammatory[7]

Note: Specific IC50 values for compounds 6b and 9b were not provided in the source material, but their high potency was highlighted.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for key experiments used to characterize this compound derivatives.

Synthesis of Coumarin-3-Carboxylates

A common method for synthesizing coumarin derivatives from this compound involves a multi-step process:

  • Protection of the Ketone Group: To ensure selective reaction at the active methylene group, the ketone in this compound is first protected, for example, as a dimethyl ketal.[1] This is typically achieved by reacting it with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid in anhydrous methanol.[1]

  • Knoevenagel Condensation: The protected malonate derivative is then condensed with a substituted salicylaldehyde in the presence of a base catalyst, such as piperidine.[1]

  • Purification: The final coumarin product is purified using standard techniques like recrystallization or column chromatography.[8][9]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Application of Compounds: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) and a standard antibiotic are added to separate wells. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][8][10]

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory effect of a compound on a specific enzyme.

  • Preparation of Reagents: Prepare solutions of the purified enzyme, the specific substrate, the inhibitor compound (at various concentrations), and an optimized assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of the enzyme to each well, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Detection: The reaction progress is monitored by measuring a change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[11][12]

Visualizations

Synthesis of Coumarin Derivatives from this compound

G cluster_0 Protection of Ketone cluster_1 Knoevenagel Condensation This compound This compound Protected Derivative Protected Derivative This compound->Protected Derivative  Reaction Coumarin-3-carboxylate\nDerivative Coumarin-3-carboxylate Derivative Protected Derivative->Coumarin-3-carboxylate\nDerivative  Condensation Trimethyl Orthoformate Trimethyl Orthoformate Trimethyl Orthoformate->Protected Derivative p-TSA (cat.) p-TSA (cat.) p-TSA (cat.)->Protected Derivative Salicylaldehyde\nDerivative Salicylaldehyde Derivative Salicylaldehyde\nDerivative->Coumarin-3-carboxylate\nDerivative Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Coumarin-3-carboxylate\nDerivative

Caption: Synthesis of Coumarin Derivatives.

Experimental Workflow for Antimicrobial Activity Validation

G Start Start Synthesized\nCoumarin Derivative Synthesized Coumarin Derivative Start->Synthesized\nCoumarin Derivative Prepare Inoculum\n(Bacterial/Fungal Strain) Prepare Inoculum (Bacterial/Fungal Strain) Start->Prepare Inoculum\n(Bacterial/Fungal Strain) Agar Well\nDiffusion Assay Agar Well Diffusion Assay Synthesized\nCoumarin Derivative->Agar Well\nDiffusion Assay Prepare Inoculum\n(Bacterial/Fungal Strain)->Agar Well\nDiffusion Assay Incubate Plates Incubate Plates Agar Well\nDiffusion Assay->Incubate Plates Measure Zone of\nInhibition (mm) Measure Zone of Inhibition (mm) Incubate Plates->Measure Zone of\nInhibition (mm) Compare with\nStandard Antibiotic Compare with Standard Antibiotic Measure Zone of\nInhibition (mm)->Compare with\nStandard Antibiotic Determine MIC/MBC\n(Broth Dilution) Determine MIC/MBC (Broth Dilution) Compare with\nStandard Antibiotic->Determine MIC/MBC\n(Broth Dilution) Analyze Data &\nReport Findings Analyze Data & Report Findings Determine MIC/MBC\n(Broth Dilution)->Analyze Data &\nReport Findings End End Analyze Data &\nReport Findings->End

Caption: Antimicrobial Validation Workflow.

References

Comparative Analysis of Alkylating Agents for Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of diethyl succinate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a diverse array of substituted succinic acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The choice of alkylating agent is a critical parameter that significantly influences the reaction's efficiency, yield, and the formation of byproducts. This guide provides an objective comparison of the performance of various common alkylating agents in the alkylation of diethyl succinate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is contingent on a balance of reactivity, cost, availability, and the desired complexity of the final product. Alkyl halides are the most frequently employed class of reagents for the C-alkylation of enolates derived from esters like diethyl succinate. Their reactivity generally follows the order of iodide > bromide > chloride for the leaving group. Additionally, α-haloesters present a unique class of alkylating agents that introduce a functionalized alkyl chain.

Alkylating AgentSubstrateBaseSolventReaction ConditionsProductYield (%)Reference
Ethyl ChloroacetateEthyl AcetoacetateSodium EthoxideEthanolReflux, 5-6 hoursEthyl Acetosuccinate56-62[1]
Ethyl BromoacetateDiethyl MalonateSodium EthoxideEthanol0°C to room temp, overnight1,1,2-Ethanetricarboxy-triethyl esterNot specified[2]
Ethyl IodideDiethyl Malonate*Sodium EthoxideNot specifiedNot specifiedDiethyl Ethylmalonate~88[3]

Reaction Mechanisms and Experimental Considerations

The alkylation of diethyl succinate proceeds via the formation of an enolate anion, a potent nucleophile, upon treatment with a suitable base. This enolate then undergoes a nucleophilic substitution reaction (typically SN2) with the alkylating agent.

General Reaction Pathway

Alkylation_Pathway DiethylSuccinate Diethyl Succinate Enolate Diethyl Succinate Enolate DiethylSuccinate->Enolate Deprotonation Base Base (e.g., NaOEt, NaH) Base->Enolate Product Alkylated Diethyl Succinate Enolate->Product SN2 Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Byproduct NaX + Base-H+ Product->Byproduct

Caption: General reaction pathway for the alkylation of diethyl succinate.

The choice of base and solvent is crucial for the success of the alkylation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used to ensure complete formation of the enolate.[4] The solvent should be aprotic and capable of solvating the cation of the base. Anhydrous conditions are essential to prevent quenching of the enolate by proton sources.

Experimental Protocols

Alkylation of an Active Methylene Compound with Ethyl Chloroacetate (Adapted from Organic Syntheses)[1]

This procedure describes the alkylation of ethyl acetoacetate, a compound with similar acidity to diethyl succinate, and can be adapted for the latter.

Materials:

  • Sodium (23 g, 1 mole)

  • Absolute Ethanol (300 cc)

  • Ethyl Acetoacetate (143 g, 1.1 moles)

  • Ethyl Chloroacetate (123 g, 1 mole)

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the stirred sodium ethoxide solution, slowly add ethyl acetoacetate.

  • Following the addition of the ester, add ethyl chloroacetate dropwise over one hour.

  • Reflux the reaction mixture for five to six hours.

  • After cooling, the reaction mixture is worked up by distillation to isolate the product. The fraction boiling at 121–124°C at 5 mm Hg is collected.

Yield: 121–134 g (56–62% of the theoretical amount).

Alkylation of Diethyl Malonate with Ethyl Bromoacetate (Adapted from CN103980108A)[2]

This protocol for the closely related diethyl malonate provides a framework for the reaction with an α-bromoester.

Materials:

  • Sodium (0.4 mol)

  • Anhydrous Ethanol (30 mL)

  • Diethyl Malonate (0.4 mol)

  • Ethyl Bromoacetate (0.4 mol)

Procedure:

  • Prepare a solution of sodium ethoxide by reacting sodium with anhydrous ethanol at 0°C until all the sodium has dissolved.

  • To the sodium ethoxide solution, add diethyl malonate and stir at room temperature for 1 hour.

  • Cool the mixture to 0°C and add ethyl bromoacetate dropwise.

  • After the addition is complete, continue stirring at 0°C for 4 hours, followed by stirring at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Add a saturated aqueous solution of NaCl and acidify the mixture with dilute HCl to a pH < 1.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic phases and evaporate the solvent to obtain the product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the alkylation of diethyl succinate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Isolation cluster_purification Purification A Prepare Sodium Ethoxide Solution (Sodium in Anhydrous Ethanol) B Add Diethyl Succinate to form Enolate A->B C Add Alkylating Agent (e.g., Ethyl Halide) dropwise at controlled temperature B->C D Stir at Room Temperature or Reflux (Monitor reaction progress by TLC) C->D E Quench Reaction (e.g., with water or dilute acid) D->E F Liquid-Liquid Extraction (e.g., with Diethyl Ether or Ethyl Acetate) E->F G Dry Organic Layer (e.g., with Na2SO4 or MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Crude Product (e.g., Vacuum Distillation or Column Chromatography) H->I

Caption: A typical experimental workflow for the alkylation of diethyl succinate.

Conclusion

The choice of an alkylating agent for diethyl succinate is a critical decision in the design of a synthetic route. Alkyl iodides generally offer the highest reactivity, leading to potentially higher yields and shorter reaction times, as suggested by the data for the analogous diethyl malonate alkylation.[3] However, they are also the most expensive and least stable of the alkyl halides. Alkyl bromides provide a good balance of reactivity and cost. Alkyl chlorides are the least reactive and may require more forcing conditions. α-Haloesters, such as ethyl chloroacetate and ethyl bromoacetate, are effective for introducing an ester-functionalized side chain, with the bromo derivative expected to be more reactive than the chloro derivative. The provided protocols, while for related substrates, offer a solid foundation for developing optimized conditions for the alkylation of diethyl succinate. Careful consideration of the desired product, cost, and reaction conditions will guide the researcher to the most suitable alkylating agent.

References

Safety Operating Guide

Safe Disposal of Diethyl 2-(2-Oxopropyl)succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of diethyl 2-(2-oxopropyl)succinate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocol is based on the known hazards of structurally similar chemicals and established best practices for hazardous waste management.

Disclaimer: This document provides general guidance. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Inferred Hazard Profile & Immediate Safety Precautions

Based on analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:

  • Health Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[1][2]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1][3]

  • Physical Hazards: While potentially not combustible, containers may burn in a fire, emitting corrosive fumes.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection Use in a well-ventilated area.[1] If exposure limits may be exceeded, use a full-face respirator.

**Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

Step 1: Waste Collection

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • Keep the container closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard pictograms as appropriate (e.g., harmful, irritant, environmentally hazardous).

    • Indicate the date when waste was first added to the container.

Step 2: Segregation and Storage

  • Chemical Compatibility:

    • Store the waste container away from incompatible materials such as strong acids, bases, and reducing agents.[5]

  • Storage Location:

    • Store the waste in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]

    • Ensure the storage location is a designated and controlled hazardous waste accumulation area.

Step 3: Accidental Spill & Leak Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment:

    • For minor spills, contain and absorb the liquid with an inert material such as sand, earth, or vermiculite.[4]

    • Prevent the spill from entering drains or waterways.[3][4]

  • Cleanup:

    • Wearing full PPE, carefully collect the absorbed material and any contaminated soil or items.

    • Place the collected waste into a labeled, sealable container for disposal.[4]

  • Decontamination:

    • Wash the spill area thoroughly.

    • Contaminated clothing should be removed and washed before reuse.[1]

Step 4: Final Disposal

  • Professional Disposal:

    • The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.[5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Follow all institutional guidelines for waste manifest documentation.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect in Labeled Container spill->cleanup Yes container Place waste in a dedicated, labeled hazardous waste container. spill->container No cleanup->container storage Store container in a cool, dry, well-ventilated, designated area. Away from incompatibles. container->storage ehs Contact Institutional EHS for waste pickup. storage->ehs end End: Waste Transferred to Approved Disposal Facility ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 2-(2-oxopropyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2-(2-oxopropyl)succinate. All personnel must review and adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. Adherence to these guidelines is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1]Must be worn at all times when handling the chemical. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3]Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. Avoid latex gloves due to potential for poor chemical resistance.[3]
Laboratory coat.Must be fully buttoned.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or in poorly ventilated areas.
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material.

Operational Plan: Safe Handling and Storage

Follow these step-by-step procedures to ensure the safe handling and storage of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.[5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers tightly closed when not in use.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep away from heat, sparks, and open flames.[6]

  • Store in tightly sealed containers, protected from light.

  • Incompatible materials to avoid include strong acids, strong bases, and oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[7]

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Puncture the container to prevent reuse.

  • Dispose of the decontaminated container in accordance with local and national regulations.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment Cleanup A Don Appropriate PPE B Verify Fume Hood Operation A->B C Gather Materials B->C D Dispense Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F G Collect Waste in Labeled Container F->G Proceed to Disposal J Decontaminate Work Area F->J Proceed to Cleanup H Triple-Rinse Glassware G->H I Dispose of Waste via Licensed Contractor H->I I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.